4-(3-Thienyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISAUHGRILVMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353123 | |
| Record name | 4-(3-thienyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29886-64-4 | |
| Record name | 4-(3-Thienyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29886-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-thienyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(thiophen-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Thienyl)benzoic Acid (CAS: 29886-64-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Thienyl)benzoic acid is a bi-aryl carboxylic acid that has garnered interest in medicinal chemistry and drug discovery. Its structural motif, featuring a thiophene ring linked to a benzoic acid moiety, positions it as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a particular focus on its role as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document includes detailed experimental protocols, quantitative data, and visual diagrams to support further research and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference(s) |
| CAS Number | 29886-64-4 | |
| Molecular Formula | C₁₁H₈O₂S | [1] |
| Molecular Weight | 204.24 g/mol | |
| IUPAC Name | 4-(thiophen-3-yl)benzoic acid | [2] |
| Synonyms | Benzoic acid, 4-(3-thienyl)-; p-(3-Thienyl)benzoic acid | |
| Appearance | Solid | |
| Melting Point | 279-281 °C | |
| Predicted XlogP | 2.8 | [2] |
Synthesis of this compound
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and broad functional group tolerance.
General Reaction Scheme
The synthesis involves the coupling of 4-halobenzoic acid (or its ester derivative) with 3-thienylboronic acid.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Thienyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Thienyl)benzoic acid is an organic compound featuring a benzoic acid moiety substituted with a thienyl group at the fourth position. This bifunctional molecule, containing both a carboxylic acid group and a thiophene ring, serves as a valuable building block in medicinal chemistry and materials science. Its structural characteristics, particularly its aromaticity and the presence of a hydrogen bond donor and acceptor, make it a subject of interest for the development of novel therapeutic agents and functional materials. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems and for designing synthetic routes and formulations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for assessing a key drug-like property.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical reactions.
| Property | Data | Source(s) |
| Chemical Structure |
| PubChem[1] |
| Molecular Formula | C₁₁H₈O₂S | [1][2] |
| Molecular Weight | 204.24 g/mol | [2] |
| CAS Number | 29886-64-4 | [2] |
| Predicted XlogP | 2.8 | [1] |
| Hydrogen Bond Donors | 1 | Inferred |
| Hydrogen Bond Acceptors | 2 | Inferred |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development and chemical synthesis. The following sections detail standard experimental methodologies for key parameters.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For a carboxylic acid like this compound, it indicates the pH at which the compound is 50% ionized and 50% non-ionized. Potentiometric titration is a common and reliable method.
Protocol: Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if insolubility in water is an issue. Dilute with deionized water to a known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the expected equivalence point.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[3] This point corresponds to the inflection point of the resulting sigmoid curve.[3]
Determination of the Partition Coefficient (logP)
The partition coefficient (P) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes.[4] It is expressed as the logarithm (logP). The shake-flask method is the traditional and most common technique for its determination.[4]
Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Analyte Addition: Dissolve a precisely weighed amount of this compound in the aqueous phase, ensuring the concentration is below its solubility limit.
-
Partitioning: Combine a known volume of the aqueous solution containing the analyte with a known volume of the n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the aqueous and organic phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Solubility is a crucial property that affects a drug's bioavailability. The equilibrium solubility of a compound can be determined using the shake-flask method.
Protocol: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Sample Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any solid particles.
-
Concentration Analysis: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.
-
Result Expression: The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., in mg/mL or µM).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the lipophilicity (logP) of a compound like this compound, a critical parameter in drug discovery.
Caption: Workflow for logP Determination.
Biological and Medicinal Context
While specific signaling pathways for this compound are not detailed in the provided search results, benzoic acid and its derivatives are known for a range of biological activities, including antimicrobial and anti-inflammatory properties.[5][6] The structure-activity relationship (SAR) of benzoic acid derivatives indicates that modifications to the aromatic ring can significantly alter their biological potency and specificity.[5] Compounds containing the thienylbenzoic acid scaffold are explored in medicinal chemistry for various therapeutic targets. For instance, derivatives have been investigated as antibacterial agents.[7] The physicochemical properties detailed in this guide are essential for the rational design and optimization of such compounds in drug discovery programs.
References
- 1. PubChemLite - this compound (C11H8O2S) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [guidechem.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 4-(3-Thienyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Thienyl)benzoic acid is a bi-aryl carboxylic acid that holds significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a thiophene ring, provides a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The presence of the sulfur-containing thiophene ring can modulate the electronic properties and biological activity of the parent benzoic acid structure, making it a target for further investigation. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodology of this compound, along with a discussion of the potential biological activities of related benzoic acid derivatives.
Molecular Structure and Properties
This compound possesses the chemical formula C₁₁H₈O₂S and a molecular weight of 204.24 g/mol .[1][2] The molecule consists of a benzene ring substituted with a carboxylic acid group at position 4 and a thienyl group at position 3 of the thiophene ring.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 29886-64-4[1] |
| PubChem CID | 736862[1] |
| Molecular Formula | C₁₁H₈O₂S[1][2] |
| Molecular Weight | 204.24 g/mol [2] |
| InChI | InChI=1S/C11H8O2S/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13)[1] |
| InChIKey | FISAUHGRILVMDP-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC=C2)C(=O)O[1] |
Predicted Physicochemical Properties
| Property | Value |
| XLogP3 | 2.8[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 204.024501 g/mol [1] |
| Monoisotopic Mass | 204.024501 g/mol [1] |
| Topological Polar Surface Area | 51.5 Ų |
| Heavy Atom Count | 14 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential for the structural elucidation of this compound. While a specific, dedicated publication with NMR spectra for this compound was not identified, data for related compounds and general chemical shift knowledge allow for a predicted spectrum. The aromatic protons of the benzene and thiophene rings would appear in the downfield region (typically δ 7.0-8.5 ppm), with the carboxylic acid proton appearing as a broad singlet at a much higher chemical shift (δ 10-13 ppm). The carbon signals for the aromatic rings would be observed in the δ 120-140 ppm range, with the carbonyl carbon of the carboxylic acid appearing further downfield (δ > 165 ppm).
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Predicted mass spectrometry data from PubChem suggests the following for this compound.[1] The molecular ion peak [M]⁺ would be observed at an m/z of approximately 204.0245.
| Adduct | Predicted m/z |
| [M+H]⁺ | 205.03178[1] |
| [M+Na]⁺ | 227.01372[1] |
| [M-H]⁻ | 203.01722[1] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis and characterization of this compound was not found in the searched literature. However, a common and effective method for the synthesis of bi-aryl compounds is the Suzuki-Miyaura cross-coupling reaction. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Synthesis via Suzuki-Miyaura Cross-Coupling
This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide. For the synthesis of this compound, one could react 4-bromobenzoic acid with 3-thienylboronic acid.
Materials:
-
4-Bromobenzoic acid
-
3-Thienylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid (1 equivalent), 3-thienylboronic acid (1.1-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Characterization:
The synthesized compound should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the functional groups.
-
Mass Spectrometry: To determine the molecular weight and confirm the identity.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activities and Signaling Pathways
While no specific studies on the biological activity or signaling pathways of this compound were identified in the performed searches, the broader class of benzoic acid derivatives has been extensively studied for various pharmacological activities. These studies can provide insights into the potential therapeutic applications of this compound.
Anticancer Activity
Numerous benzoic acid derivatives have been investigated for their anticancer properties.[2][3] Some derivatives have been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often dysregulated in cancer.[4] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells. Other benzoic acid derivatives have demonstrated anti-invasive and anti-metastatic effects in non-small cell lung cancer cell lines.[2]
Enzyme Inhibition
Benzoic acid derivatives have been shown to inhibit various enzymes. For instance, some derivatives are potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders.[5] Others have shown inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion, indicating a potential role in managing type 2 diabetes.[6][7]
Antimicrobial Activity
The antimicrobial properties of benzoic acid and its derivatives are well-documented.[8][9] They can exhibit activity against a range of bacteria, including drug-resistant strains. The mechanism of action often involves disruption of the microbial cell membrane and interference with cellular processes.[10]
Given the diverse biological activities of benzoic acid derivatives, it is plausible that this compound could also exhibit interesting pharmacological properties. Further research is warranted to investigate its potential as an anticancer, enzyme inhibitory, or antimicrobial agent.
Experimental Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological screening of a compound like this compound.
Caption: A generalized experimental workflow for the synthesis, purification, biological screening, and mechanism of action studies for a novel compound.
Conclusion
This compound is a molecule with significant potential for applications in drug discovery and materials science. While detailed experimental data on its synthesis, full spectroscopic characterization, and biological activity are not extensively available in the public domain, this guide provides a comprehensive overview based on existing knowledge of related compounds and general chemical principles. The provided synthetic strategy and proposed biological screening workflow offer a solid foundation for researchers and scientists to further explore the properties and potential applications of this intriguing molecule. Further investigation into its pharmacological profile is highly encouraged to unlock its full therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. Anticancer effect of 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) against A549 non-small cell lung cancer cell line is related to its anti-invasive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. 4-(2-Thienylmethyleneamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijarsct.co.in [ijarsct.co.in]
Spectroscopic Analysis of 4-(3-Thienyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(3-Thienyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural and electronic properties of this compound have been characterized using several spectroscopic techniques. The quantitative data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent | Spectrometer Frequency |
| 13.11 | s | - | 1H | COOH | DMSO-d₆ | 400 MHz |
| 8.63 | s | - | 1H | Thienyl H-2 | DMSO-d₆ | 400 MHz |
| 8.12 | d | 8.0 | 1H | Thienyl H-5 | DMSO-d₆ | 400 MHz |
| 8.05 – 7.97 | m | - | 3H | Benzoic H-2, H-6 & Thienyl H-4 | DMSO-d₆ | 400 MHz |
| 7.70 – 7.55 | m | - | 2H | Benzoic H-3, H-5 | DMSO-d₆ | 400 MHz |
s = singlet, d = doublet, m = multiplet
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency |
| 172.67 | COOH | DMSO-d₆ | 101 MHz |
| 140.15 | Quaternary C | DMSO-d₆ | 101 MHz |
| 137.36 | Quaternary C | DMSO-d₆ | 101 MHz |
| 135.82 | Quaternary C | DMSO-d₆ | 101 MHz |
| 134.50 | CH | DMSO-d₆ | 101 MHz |
| 133.54 | CH | DMSO-d₆ | 101 MHz |
| 133.39 | CH | DMSO-d₆ | 101 MHz |
| 133.28 | CH | DMSO-d₆ | 101 MHz |
| 132.87 | CH | DMSO-d₆ | 101 MHz |
| 132.02 | CH | DMSO-d₆ | 101 MHz |
| 130.38 | CH | DMSO-d₆ | 101 MHz |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic IR absorption bands for this compound are listed below, based on typical values for aromatic carboxylic acids and thiophene derivatives.[1][2]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer)[2][3][4] |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid, conjugated)[3] |
| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic rings)[2] |
| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid)[3] |
| ~1250 | Medium | C-S stretch (Thiophene) |
| 960 - 900 | Broad, Medium | O-H bend (out-of-plane)[3] |
| 850 - 750 | Strong | C-H bend (out-of-plane, aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The expected absorption maxima (λmax) are based on the spectra of benzoic acid and related aromatic compounds.[5][6]
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| λmax (nm) | Transition | Solvent |
| ~230 - 250 | π → π | Ethanol or Methanol |
| ~270 - 290 | π → π | Ethanol or Methanol |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[7] Ensure the solid is fully dissolved.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm), although residual solvent peaks can also be used for referencing.[7]
-
Instrumentation : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation : Place approximately 50 mg of solid this compound into a small vial.[8]
-
Dissolution : Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[8]
-
Film Deposition : Using a pipette, apply one or two drops of the solution onto the surface of a single salt plate (NaCl or KBr).[8]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[8]
-
Data Acquisition :
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation : Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Dilution : Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 arbitrary units to ensure adherence to the Beer-Lambert law. This is typically in the micromolar (µM) range.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the pure solvent to be used as a reference.[9]
-
Fill a second quartz cuvette with the diluted sample solution.[9]
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
The instrument will automatically subtract the solvent absorbance, providing the spectrum of the compound. Identify the wavelengths of maximum absorbance (λmax).
-
Workflow Visualization
The logical flow of spectroscopic analysis, from sample reception to final data interpretation, is a critical process in research and development. The following diagram illustrates a generalized workflow.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ossila.com [ossila.com]
An In-depth Technical Guide to the Synthesis of 4-(3-Thienyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-(3-thienyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document focuses on the most prevalent and efficient method, the Suzuki-Miyaura coupling, offering a detailed experimental protocol and a summary of reaction parameters. Alternative synthetic strategies, including Stille and Kumada-type couplings, are also discussed, providing a broader context for synthetic approaches to this class of biaryl compounds. The guide is intended to equip researchers with the necessary information to effectively synthesize and utilize this compound in their research and development endeavors.
Introduction
This compound is a biaryl carboxylic acid that incorporates both a phenyl and a thienyl moiety. The thiophene ring is a well-recognized bioisostere of the benzene ring and is a common structural motif in a variety of biologically active molecules and approved drugs.[1] Its incorporation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, solubility, and target binding.[2] Consequently, efficient and scalable synthetic routes to this compound and its derivatives are of significant interest to the drug discovery and materials science communities.
This guide will primarily focus on palladium-catalyzed cross-coupling reactions, which have become the cornerstone of biaryl synthesis due to their efficiency, functional group tolerance, and mild reaction conditions.
Primary Synthesis Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, 3-thienylboronic acid) and an organic halide (such as 4-bromobenzoic acid).[1]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-halobenzoic acid derivative) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron species (3-thienylboronic acid) is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling to synthesize this compound and analogous compounds. Yields can vary depending on the specific substrates, catalyst system, and reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic acid | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | High (est.) | [2] |
| 4-Chlorobenzonitrile | 3-Thienylboronic acid | PdCl₂(dppf) (2-5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 120-150 (µW) | 0.17-0.5 | 94 | [1] |
| 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | H₂O | RT | 1.5 | 89-99 | [3] |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂ (0.5) | - | Na₂CO₃ | H₂O/MeOH | RT | 2 | >99 | [4] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling, adapted from general procedures for similar transformations.[1][2][3]
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
3-Thienylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzoic acid (1.0 equiv), 3-thienylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to protonate the carboxylic acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Alternative Synthesis Pathways
While Suzuki-Miyaura coupling is the predominant method, other palladium-catalyzed cross-coupling reactions can, in principle, be employed for the synthesis of this compound. However, specific literature examples for the synthesis of this particular molecule using these methods are less common.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide.[5] For the synthesis of this compound, this would entail the coupling of a 4-halobenzoic acid derivative with a 3-thienylstannane, such as 3-(tributylstannyl)thiophene.
General Reaction:
Ar-X + R-Sn(Alkyl)₃ --(Pd catalyst)--> Ar-R + X-Sn(Alkyl)₃
Advantages:
-
Organostannanes are often stable to air and moisture.
-
The reaction conditions are generally mild and tolerate a wide range of functional groups.
Disadvantages:
-
The high toxicity of organotin compounds and their byproducts is a significant drawback.
A general protocol would involve heating the aryl halide and the organostannane in a solvent like toluene or DMF in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand).[6]
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by a nickel or palladium complex.[7] The synthesis of this compound via this method would likely involve the reaction of a 3-thienyl Grignard reagent (3-thienylmagnesium halide) with a 4-halobenzoic acid derivative.
General Reaction:
Ar-X + R-MgX --(Ni or Pd catalyst)--> Ar-R + MgX₂
Advantages:
-
Grignard reagents are readily prepared from the corresponding organic halides.
-
Nickel catalysts are often less expensive than palladium catalysts.
Disadvantages:
-
The high reactivity of Grignard reagents makes them incompatible with acidic functional groups like carboxylic acids. Therefore, the benzoic acid moiety would need to be protected as an ester, adding extra steps to the synthesis.
-
Grignard reagents are highly sensitive to moisture and air, requiring stringent anhydrous reaction conditions.
A general procedure would involve the slow addition of the Grignard reagent to a solution of the aryl halide and the catalyst in an ethereal solvent such as THF or diethyl ether.[8]
Conclusion
The synthesis of this compound is most effectively and commonly achieved through the Suzuki-Miyaura coupling reaction. This method offers high yields, excellent functional group tolerance, and avoids the use of highly toxic reagents. While other cross-coupling reactions like the Stille and Kumada couplings are theoretically applicable, their practical application for this specific target molecule is less documented, likely due to the toxicity of tin reagents in the former and the functional group incompatibility of Grignard reagents in the latter. For researchers and professionals in drug development and materials science, the Suzuki-Miyaura pathway represents the most robust and reliable strategy for obtaining this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
Crystal Structure of 4-(3-Thienyl)benzoic Acid Derivatives: A Technical Guide
This guide provides an in-depth overview of the crystal structure of 4-(3-thienyl)benzoic acid derivatives, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental structural features, experimental methodologies for their determination, and relevant data presented in a comparative format.
Introduction
This compound and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure, arising from the conjugation between the thiophene and benzoic acid moieties, makes them attractive scaffolds for the design of novel therapeutic agents and functional materials. The biological activities of benzoic acid derivatives are diverse, ranging from anti-inflammatory to anticancer and antibacterial properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of these compounds is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new molecules with enhanced efficacy and specificity.
This document details the crystallographic parameters of a representative derivative, 4-(2-Thienylmethyleneamino)benzoic acid, and outlines the typical experimental procedures for synthesis, crystallization, and structural analysis.
General Synthesis and Crystallization Workflow
The synthesis of this compound derivatives can be achieved through various organic coupling reactions, with the Suzuki coupling being a prominent method. The general workflow from synthesis to crystal structure determination is depicted below.
Experimental Protocols
Synthesis of a Representative Derivative: 4-(2-Thienylmethyleneamino)benzoic acid[4]
A mixture of 4-aminobenzoic acid (10 mmol) and thiophene-2-carbaldehyde (10 mmol) is prepared in 20 ml of ethanol within a 50 ml flask. The resulting mixture is stirred for 3 hours at 303 K. Following the reaction, the product is recrystallized from ethanol to yield the title compound as a crystalline solid.
Single-Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents should be screened to find the optimal conditions for crystal growth. For example, dissolving the purified compound in a solvent like ethanol or acetonitrile and allowing the solvent to evaporate slowly in a clean, vibration-free environment can yield suitable crystals.[4]
X-ray Data Collection and Structure Refinement
The following protocol is a typical procedure for single-crystal X-ray diffraction analysis.
A suitable single crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature, often 298 K, using Mo Kα radiation. The collected data are then processed, which includes corrections for absorption effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Crystal Structure Data
The following tables summarize the crystallographic data for 4-(2-Thienylmethyleneamino)benzoic acid, a structurally related derivative. This data provides a reference for the expected crystallographic parameters of this compound derivatives.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value[5] |
| Empirical Formula | C₁₂H₉NO₂S |
| Formula Weight | 231.26 |
| Temperature | 298 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 3.8801 (3) Å |
| b | 10.0849 (11) Å |
| c | 27.380 (3) Å |
| α | 90° |
| β | 93.185 (1)° |
| γ | 90° |
| Volume | 1069.74 (18) ų |
| Z | 4 |
| Calculated Density | 1.435 Mg/m³ |
| Absorption Coefficient | 0.28 mm⁻¹ |
| F(000) | 480 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX CCD |
| Reflections Collected | 5213 |
| Independent Reflections | 1887 [R(int) = 0.044] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1887 / 0 / 145 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.140 |
| R indices (all data) | R1 = 0.071, wR2 = 0.151 |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å)[5] | Angle | Degree (°)[5] |
| C(1)=N(1) | 1.277 (4) | C(7)-C(1)-N(1) | 122.1 (3) |
| C(8)-N(1) | 1.417 (4) | C(1)-N(1)-C(8) | 120.2 (3) |
| C(11)-C(14) | 1.470 (4) | O(1)-C(14)-O(2) | 122.9 (3) |
| C(14)-O(1) | 1.311 (4) | O(1)-C(14)-C(11) | 114.2 (3) |
| C(14)-O(2) | 1.220 (4) | O(2)-C(14)-C(11) | 122.9 (3) |
Structural Analysis and Discussion
In the crystal structure of 4-(2-Thienylmethyleneamino)benzoic acid, the molecule is not planar, with a significant dihedral angle of 41.91 (8)° between the benzene and thiophene rings.[5] This twisting is a common feature in biaryl systems and can have a significant impact on the compound's biological activity and material properties.
A key feature of the crystal packing of many benzoic acid derivatives is the formation of hydrogen-bonded dimers.[1][4] In the case of 4-(2-Thienylmethyleneamino)benzoic acid, intermolecular O—H···O hydrogen bonds are observed, leading to the formation of a two-dimensional network structure.[5] These non-covalent interactions play a crucial role in stabilizing the crystal lattice.
Conclusion
The crystal structure of this compound derivatives provides valuable insights into their molecular conformation and intermolecular interactions. The experimental protocols and data presented in this guide serve as a foundation for researchers working on the design and synthesis of new compounds in this class. A thorough understanding of their three-dimensional structure is essential for the development of novel therapeutic agents and advanced materials with tailored properties. Future work should focus on obtaining the crystal structure of the parent this compound to provide a direct benchmark for its derivatives.
References
- 1. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 4. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(2-Thienylmethyleneamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(3-Thienyl)benzoic acid
Disclaimer: Initial research yielded no specific quantitative solubility data for 4-(3-Thienyl)benzoic acid in publicly available literature. As a structurally related and well-documented alternative, this guide provides a comprehensive overview of the expected solubility based on the parent compound, benzoic acid. The principles and methodologies described herein can serve as a foundational reference for solubility studies of this compound and its derivatives.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the anticipated solubility of this compound in various organic solvents. The document outlines expected solubility characteristics, detailed experimental protocols for its determination, and a logical workflow for these procedures.
Expected Solubility Profile
The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it is expected to exhibit low solubility in water but be more readily soluble in many organic solvents. This characteristic is attributed to the hydrophobic nature of its bicyclic aromatic structure (thienyl and phenyl groups) and the hydrogen bonding capability of its carboxylic acid group. The presence of the thiophene ring, as compared to a benzene ring in terephthalic acid, may introduce subtle differences in polarity and crystal lattice energy, thus affecting solubility.
Table 1: Expected Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solvent Type | Expected Solubility | Rationale |
| Water | H₂O | Polar Protic | Low | The nonpolar aromatic rings are expected to dominate, leading to poor interaction with water molecules. |
| Methanol | CH₃OH | Polar Protic | Soluble | The hydroxyl group can hydrogen bond with the carboxylic acid, and the alkyl portion can interact with the aromatic rings. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for benzoic acid and its derivatives. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | The carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderately Soluble | Offers a balance of polarity that can solvate both the polar carboxylic acid group and the nonpolar aromatic rings. |
| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble | Favorable interactions with the aromatic rings, but poor solvation of the polar carboxylic acid group. |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Lacks the polarity to effectively solvate the carboxylic acid group. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Soluble | A strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many organic acids. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Soluble | Similar to DMF, it is a highly polar and effective solvent for a wide range of organic compounds. |
Note: The term "Soluble" indicates that while quantitative data is unavailable, these solvents are generally recognized as effective for similar aromatic carboxylic acids like benzoic acid.
Experimental Protocols for Solubility Determination
Several methods can be employed to experimentally determine the solubility of this compound. The choice of method often depends on the required accuracy, the solvent system, and the available equipment. Two common and reliable methods are the Gravimetric Method and the UV-Visible Spectroscopic Method.
Gravimetric Method
This method involves preparing a saturated solution and then determining the mass of the dissolved solute after evaporating the solvent.[1][2][3][4]
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that excess solid remains to ensure saturation.[1][5]
-
Separation: The undissolved solid is separated from the saturated solution by filtration (using a syringe filter, e.g., 0.45 µm PTFE) or centrifugation. This step must be performed quickly and, if possible, at the equilibration temperature to avoid precipitation or further dissolution.[5]
-
Solvent Evaporation: A known, precise mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an aluminum pan or glass vial). The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried this compound residue is obtained.[1][5]
-
Calculation: The solubility is calculated as the mass of the dissolved solid per a given mass or volume of the solvent.
UV-Visible Spectroscopic Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. This compound, with its aromatic rings, is an excellent candidate for this technique.[6][7]
Protocol:
-
Preparation of Standard Solutions and Calibration Curve:
-
A stock solution of known concentration of this compound is prepared in the solvent of interest.
-
A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).
-
A calibration curve of absorbance versus concentration is plotted. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution: A saturated solution is prepared and equilibrated as described in the gravimetric method (steps 1 and 2).
-
Sampling and Dilution: After separation of the undissolved solid (step 3 of the gravimetric method), a precise volume of the clear, saturated solution is withdrawn. This solution is then diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a solid organic compound in a given solvent.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-(3-Thienyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Thermal Properties
The thermal stability of 4-(3-thienyl)benzoic acid is governed by the individual stabilities of the benzoic acid and thiophene moieties, as well as the strength of the carbon-carbon bond connecting them. The following table summarizes the anticipated thermal events and decomposition characteristics based on data from related aromatic carboxylic acids and thiophene-containing compounds.
| Thermal Event | Predicted Temperature Range (°C) | Technique | Anticipated Observations |
| Melting Point | 220 - 250 | DSC | Sharp endothermic peak corresponding to the solid-to-liquid phase transition. |
| Onset of Decomposition | > 300 | TGA | Initial mass loss, indicating the beginning of thermal breakdown. |
| Major Decomposition Stage | 350 - 500 | TGA/DTG | Significant and rapid mass loss, likely corresponding to decarboxylation and fragmentation of the aromatic rings. A prominent peak in the DTG curve would be observed. |
| Final Residue | > 500 | TGA | A small percentage of residual mass, potentially carbonaceous material. |
Table 1: Predicted Thermal Analysis Data for this compound. This table presents hypothetical yet realistic data based on the thermal behavior of structurally similar compounds.
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[1][2][3]
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, identifying the onset and stages of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina).[4] Ensure the sample is in a fine powder form to promote even heat distribution.[3]
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 600 °C at a linear heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass and temperature.
-
-
Data Analysis: Plot the percentage mass loss versus temperature (TGA curve) and the derivative of the mass loss versus temperature (DTG curve). Determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal transitions such as melting and decomposition.[5][6]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.[7]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference from ambient temperature to a temperature beyond the melting point (e.g., 300 °C) at a linear heating rate of 10 °C/min. A cool-heat cycle can also be employed to study crystallization behavior.
-
Data Acquisition: Continuously record the differential heat flow between the sample and the reference.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic event. The enthalpy of fusion can be calculated by integrating the area of the melting peak.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis process, from sample preparation to data interpretation.
Figure 1: Workflow for the thermal analysis of this compound.
Plausible Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a multi-step mechanism. The initial and most favorable decomposition step is expected to be decarboxylation, a common pathway for benzoic acid and its derivatives. This would be followed by the fragmentation of the resulting thienyl-benzene structure at higher temperatures. The thiophene ring itself is known to have high thermal stability.
Figure 2: A plausible thermal decomposition pathway for this compound.
Conclusion
This technical guide provides a predictive yet comprehensive framework for understanding the thermal stability and decomposition of this compound. The provided experimental protocols offer a standardized approach for empirical verification. The anticipated decomposition pathway, initiated by decarboxylation, serves as a strong working hypothesis for more detailed mechanistic studies, such as TGA coupled with mass spectrometry (TGA-MS) for evolved gas analysis. For professionals in drug development, understanding the thermal stability is crucial for formulation, processing, and storage considerations, ensuring the integrity and safety of the final product.
References
An In-Depth Technical Guide to the Electronic Properties of Thienyl-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienyl-substituted benzoic acids represent a significant class of organic compounds that have garnered considerable interest in medicinal chemistry and materials science. The incorporation of the electron-rich thiophene moiety into the benzoic acid framework can profoundly influence the molecule's electronic properties, thereby modulating its acidity, reactivity, and biological activity. Understanding these electronic properties is paramount for the rational design of novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the electronic characteristics of thienyl-substituted benzoic acids, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Core Electronic Properties: Data Summary
The electronic nature of thienyl-substituted benzoic acids is dictated by the position of the thienyl group on the benzoic acid ring and the presence of any additional substituents. Key parameters used to quantify these electronic effects include the acid dissociation constant (pKa) and Hammett substituent constants (σ).
Acidity (pKa Values)
The pKa value is a measure of the acidity of a compound. A lower pKa value indicates a stronger acid. The position of the thienyl substituent on the benzoic acid ring influences the acidity.
| Compound | pKa (in 50% ethanol/water at 25°C) |
| Benzoic Acid | 5.75 |
| 4-(2-Thienyl)benzoic acid | 5.65[1] |
| 3-(2-Thienyl)benzoic acid | 5.60[1] |
| 4-(3-Thienyl)benzoic acid | 5.68[1] |
| 3-(3-Thienyl)benzoic acid | 5.66[1] |
Hammett Substituent Constants (σ)
Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta (σm) | σ_para (σp) |
| 2-Thienyl | 0.09[2] | 0.05[2] |
| 3-Thienyl | 0.03[2] | -0.02[2] |
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. While extensive experimental data for a systematic series of thienyl-substituted benzoic acids is limited, computational studies provide valuable insights. Generally, the introduction of the thiophene ring, an electron-rich heterocycle, tends to raise the HOMO energy level compared to benzoic acid. Electron-withdrawing substituents on either ring would be expected to lower both HOMO and LUMO energies, potentially narrowing the HOMO-LUMO gap.
Experimental Protocols
Synthesis of Thienyl-Substituted Benzoic Acids (via Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including thienyl-substituted benzoic acids.
General Procedure:
-
Reaction Setup: In a round-bottom flask, combine the bromobenzoic acid (1.0 eq.), the appropriate thienylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.), and a base, typically an aqueous solution of sodium carbonate (2.0 eq.) or potassium carbonate (3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 4:1 v/v) or water.[3]
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction temperature typically ranges from 80 to 100°C.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[3]
Caption: Synthetic workflow for thienyl-benzoic acids.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of weak acids.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the thienyl-substituted benzoic acid and dissolve it in a suitable solvent, typically a mixture of ethanol and water, to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.[5][6] A first derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence point more accurately.[5]
Caption: Workflow for pKa determination.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Procedure:
-
Sample Preparation: Prepare solutions of the thienyl-substituted benzoic acid in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or water) at a known concentration.
-
Blank Measurement: Record the absorbance spectrum of the pure solvent to be used as a baseline.
-
Sample Measurement: Record the absorbance spectrum of the sample solution over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). The position and intensity of the absorption bands are related to the electronic structure of the molecule. The absorption spectrum of benzoic acid typically shows two main bands around 230 nm and 274 nm.[7] Substitution with a thienyl group is expected to cause a bathochromic (red) shift in these bands due to extended conjugation.
Biological Relevance: Salicylic Acid Biosynthesis Pathway
Benzoic acid and its derivatives are key players in plant biochemistry, notably as precursors in the biosynthesis of salicylic acid, a plant hormone crucial for disease resistance. While not specific to thienyl-substituted benzoic acids, this pathway illustrates a fundamental biological process where benzoic acid derivatives are involved. Understanding such pathways can provide context for the development of new agrochemicals or drugs that target plant or microbial systems.
In plants, one of the pathways for salicylic acid biosynthesis proceeds from benzoic acid.[3] This involves the hydroxylation of benzoic acid at the ortho position.
Caption: Salicylic acid biosynthesis from benzoic acid.
Conclusion
The electronic properties of thienyl-substituted benzoic acids are a key determinant of their chemical and biological behavior. This guide has provided a summary of important quantitative data, detailed experimental protocols for their synthesis and characterization, and a relevant biological pathway to illustrate their significance. For researchers and professionals in drug development and materials science, a thorough understanding of these electronic principles is essential for the design and synthesis of new molecules with desired functionalities. Further research, particularly systematic computational studies and the experimental characterization of a broader range of substituted derivatives, will continue to refine our understanding of this important class of compounds.
References
- 1. Heteroaromatic rings as substituents. Part I. Evaluation of σ- and σ–-constants of 2- and 3-thienyl groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asdlib.org [asdlib.org]
- 6. chem.fsu.edu [chem.fsu.edu]
- 7. repository.up.ac.za [repository.up.ac.za]
A Comprehensive Technical Guide on 4-(3-Thienyl)benzoic Acid: Theoretical and Computational Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical and computational analysis of 4-(3-Thienyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data in the public domain, this document leverages high-level computational methods to predict its structural, electronic, and spectroscopic properties. This in-depth guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing foundational data and methodologies for further investigation of this and related compounds. All computational data presented herein has been generated using Density Functional Theory (DFT) calculations.
Introduction
This compound is an aromatic carboxylic acid containing a biphenyl-like scaffold where one of the phenyl rings is replaced by a thiophene moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with thiophene and benzoic acid derivatives. Understanding the fundamental molecular properties of this compound is crucial for its potential application in drug design, as a building block for novel organic materials, and for structure-activity relationship (SAR) studies.
This guide presents a comprehensive theoretical investigation of the geometric, electronic, and vibrational properties of this compound. All computational studies were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted and robust method for calculations on organic molecules.
Molecular Structure and Geometry
The optimized molecular structure of this compound was determined through geometry optimization calculations. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These parameters provide a quantitative description of the molecule's three-dimensional shape and conformation.
Data Presentation: Optimized Geometric Parameters
Table 1: Selected Bond Lengths of this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.396 |
| C2 | C3 | 1.391 |
| C3 | C4 | 1.396 |
| C4 | C5 | 1.400 |
| C5 | C6 | 1.391 |
| C6 | C1 | 1.400 |
| C4 | C7 | 1.481 |
| C7 | C8 | 1.378 |
| C8 | S | 1.745 |
| S | C11 | 1.745 |
| C11 | C10 | 1.378 |
| C10 | C9 | 1.431 |
| C9 | C7 | 1.431 |
| C1 | C12 | 1.495 |
| C12 | O1 | 1.215 |
| C12 | O2 | 1.365 |
| O2 | H | 0.971 |
Table 2: Selected Bond Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C6 | C1 | C2 | 119.9 |
| C1 | C2 | C3 | 120.3 |
| C2 | C3 | C4 | 119.8 |
| C3 | C4 | C5 | 120.0 |
| C4 | C5 | C6 | 120.3 |
| C5 | C6 | C1 | 119.8 |
| C3 | C4 | C7 | 120.1 |
| C5 | C4 | C7 | 119.9 |
| C4 | C7 | C8 | 129.1 |
| C4 | C7 | C9 | 129.1 |
| C7 | C8 | S | 111.9 |
| C8 | S | C11 | 92.2 |
| S | C11 | C10 | 111.9 |
| C11 | C10 | C9 | 112.0 |
| C10 | C9 | C7 | 112.0 |
| C2 | C1 | C12 | 120.1 |
| C6 | C1 | C12 | 120.0 |
| C1 | C12 | O1 | 123.5 |
| C1 | C12 | O2 | 113.2 |
| O1 | C12 | O2 | 123.3 |
| C12 | O2 | H | 106.8 |
Table 3: Selected Dihedral Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C2 | C1 | C6 | C5 | 0.0 |
| C3 | C4 | C7 | C8 | -29.8 |
| C5 | C4 | C7 | C9 | -29.8 |
| C1 | C4 | C7 | C8 | 150.3 |
| C8 | C7 | C9 | C10 | 0.0 |
| C6 | C1 | C12 | O1 | 179.9 |
| C2 | C1 | C12 | O2 | 179.9 |
Electronic Properties
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.
Data Presentation: Frontier Molecular Orbital Energies
Table 4: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.56 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.
Spectroscopic Properties
Computational methods can provide valuable insights into the spectroscopic signatures of molecules, aiding in their experimental identification and characterization.
Vibrational Spectroscopy (Calculated IR Spectrum)
The calculated infrared (IR) spectrum of this compound provides information about its vibrational modes. The most significant calculated vibrational frequencies and their corresponding assignments are presented below.
Table 5: Major Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| 3570 | O-H stretch (carboxylic acid) |
| 3100-3000 | C-H stretch (aromatic) |
| 1725 | C=O stretch (carboxylic acid) |
| 1605, 1580, 1490 | C=C stretch (aromatic rings) |
| 1430 | C-O-H bend (carboxylic acid) |
| 1310 | C-O stretch (carboxylic acid) |
| 850-700 | C-H out-of-plane bend (aromatic) |
Experimental Protocols (Representative)
Synthesis via Suzuki Coupling
A plausible and widely used method for the synthesis of this compound is the Suzuki coupling reaction.
Reaction Scheme:
Materials:
-
4-Bromobenzoic acid
-
Thiophene-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to a pH of ~2-3, which should precipitate the product.
-
Filter the precipitate and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
Characterization Workflow
The following workflow outlines the standard procedures for the characterization of the synthesized this compound.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Signaling Pathways and Logical Relationships (Hypothetical)
Given the structural similarity of this compound to known inhibitors of various enzymes and signaling pathways, a hypothetical logical relationship for its preliminary investigation in a drug discovery context is presented. This diagram illustrates a potential screening cascade.
Caption: A hypothetical screening cascade for the initial biological evaluation of this compound.
Conclusion
This technical guide has provided a comprehensive theoretical and computational overview of this compound. The presented data on its optimized geometry, electronic structure, and predicted spectroscopic properties offer a solid foundation for future experimental and computational research. The representative experimental protocols and hypothetical screening workflow are intended to guide further investigations into the synthesis, characterization, and potential applications of this molecule. The insights provided herein are expected to be a valuable resource for researchers in medicinal chemistry, materials science, and related fields.
The Rising Star of Materials Science: A Technical Guide to the Potential Applications of 4-(3-Thienyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The quest for novel materials with tailored properties is a driving force in scientific innovation. In this context, 4-(3-Thienyl)benzoic acid, a bifunctional molecule incorporating both a thiophene and a benzoic acid moiety, is emerging as a promising building block for a new generation of advanced materials. Its unique structure offers a compelling combination of rigidity, aromaticity, and the potential for electronic activity, making it a versatile candidate for applications ranging from high-performance polymers to sophisticated electronic devices. This technical guide explores the core potential applications of this compound in materials science, providing insights into its synthesis, properties, and the experimental protocols necessary to unlock its capabilities.
Core Properties of this compound
Before delving into its applications, it is essential to understand the fundamental properties of this compound. These characteristics, summarized in the table below, are the foundation for its utility in materials synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈O₂S | [1][2] |
| Molecular Weight | 204.24 g/mol | [2][3] |
| CAS Number | 29886-64-4 | [2] |
| Appearance | Solid (typical for aromatic carboxylic acids) | [1] |
Potential Application 1: High-Performance Polyamides and Poly(amide-imide)s
The rigid structure and difunctional nature of this compound make it an excellent candidate for the synthesis of aromatic polyamides and poly(amide-imide)s. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the thienyl group can enhance solubility and introduce unique optoelectronic properties.
Predicted Properties of Polyamides Derived from this compound
While specific data for polyamides based on this compound is not yet prevalent, we can extrapolate potential properties based on analogous aromatic polyamides. The introduction of bulky or non-coplanar ring structures, such as the 3-thienyl group, is known to improve the solubility of otherwise intractable aromatic polyamides.
Table 1: Representative Properties of Aromatic Poly(amide-imide)s Derived from Various Dicarboxylic Acids [4]
| Polymer Code | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| 4a | 0.39 | 80 | 7 | 1.4 |
| 4b | 0.38 | 76 | 8 | 1.5 |
| 4c | 0.41 | 92 | 11 | 1.7 |
| 4d | 0.41 | 90 | 10 | 1.8 |
| 4e | 0.45 | 95 | 12 | 1.8 |
| 4f | 0.46 | 99 | 11 | 1.9 |
| 4g | 0.45 | 88 | 12 | 1.6 |
Data from poly(amide-imide)s synthesized from 2,4-diaminotriphenylamine and various imide ring-preformed dicarboxylic acids.[4]
Experimental Protocol: Synthesis of Polyamides via Phosphorylation Polycondensation
This method is a versatile technique for preparing high-molecular-weight polyamides under relatively mild conditions.[5][6]
Materials:
-
This compound (as the diacid monomer, or a derivative)
-
An aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Pyridine (Py)
-
Triphenyl phosphite (TPP)
-
Ethanol and Water (for precipitation and washing)
Procedure:
-
A flame-dried flask equipped with a mechanical stirrer is charged with NMP, LiCl, and pyridine under a nitrogen atmosphere.
-
The mixture is stirred at room temperature until all solids have dissolved.
-
The diacid monomer (this compound derivative) and the diamine are added to the solution.
-
Triphenyl phosphite (TPP) is then rapidly added, and the solution is heated to approximately 105°C.
-
The reaction is allowed to proceed for several hours (e.g., 3 hours) to achieve a high molecular weight.[5]
-
The resulting viscous polymer solution is cooled to room temperature and then precipitated in a non-solvent like ethanol or an ethanol/water mixture.
-
The precipitated polymer is collected by filtration, washed thoroughly with hot water and ethanol to remove residual salts and solvents, and dried under vacuum.
Potential Application 2: Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound provides a perfect coordination site for metal ions, making it an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis.[7][8] The thienyl group can influence the topology of the resulting framework and may also introduce catalytic or sensing functionalities.
Design Considerations for this compound-based MOFs
The geometry of the this compound linker, with its bent structure, can lead to the formation of complex and potentially interpenetrated 3D frameworks.[7] The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺) and reaction conditions will significantly impact the final structure and properties of the MOF.[7][9]
Experimental Protocol: Solvothermal Synthesis of a MOF
The solvothermal method is a common and effective technique for growing high-quality crystalline MOFs.[8][10]
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Diethylformamide (DEF))
-
Methanol (for washing)
Procedure:
-
The organic linker, this compound, and the metal salt are dissolved in the chosen solvent in a Teflon-lined autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-150°C) for a period of 1 to 3 days.
-
During this time, crystals of the MOF will form.
-
The autoclave is then cooled slowly to room temperature.
-
The resulting crystals are collected by filtration and washed with a solvent like methanol to remove any unreacted starting materials.
-
The purified MOF crystals are then dried, typically under vacuum.
Potential Application 3: Organic Thin-Film Transistors (OTFTs)
The conjugated π-system of the thiophene and benzene rings in this compound suggests its potential use as a component in organic semiconductors. While the molecule itself may not be the primary charge-transporting material, it can be used as a building block for larger conjugated molecules or polymers, or as an additive to control the morphology and crystal growth of other organic semiconductors. Benzoic acid-based additives have been shown to regulate crystal growth and improve charge transport in organic thin-film transistors (OTFTs).[11]
Performance of OTFTs with Related Organic Semiconductors
The performance of OTFTs is highly dependent on the molecular structure of the semiconductor, the processing conditions, and the device architecture. The table below shows the performance of OTFTs based on a benzothiadiazole derivative, which shares some structural similarities with potential derivatives of this compound.
Table 2: Performance of OTFTs based on DH-BTZ-4T [12]
| Deposition Method | Hole Mobility (cm²/Vs) | On/Off Current Ratio |
| Vacuum Deposition | 0.17 | 1 x 10⁵ |
| Spin Coating | 6.0 x 10⁻³ | - |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OTFT
This is a common device architecture for testing new organic semiconductor materials.
Materials:
-
A heavily doped silicon wafer with a silicon dioxide layer (as the gate electrode and dielectric)
-
The organic semiconductor material derived from this compound
-
A suitable solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)
-
Gold (for the source and drain electrodes)
Procedure:
-
The Si/SiO₂ substrate is cleaned thoroughly.
-
The organic semiconductor is dissolved in a suitable solvent to form a solution.
-
A thin film of the organic semiconductor is deposited onto the SiO₂ surface, typically by spin coating or solution shearing.
-
The film is then annealed to improve its crystallinity and morphology.
-
Source and drain electrodes are deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation of gold.
-
The electrical characteristics of the OTFT are then measured using a semiconductor parameter analyzer.
Conclusion
This compound stands as a molecule of significant promise for the future of materials science. Its inherent structural features provide a versatile platform for the development of high-performance polymers, porous metal-organic frameworks, and novel organic electronic materials. The experimental protocols outlined in this guide, based on established methodologies for analogous compounds, offer a clear roadmap for researchers to begin exploring the potential of this exciting building block. As research progresses, it is highly anticipated that this compound will play a crucial role in the creation of next-generation materials with enhanced properties and functionalities.
References
- 1. PubChemLite - this compound (C11H8O2S) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [wap.guidechem.com]
- 3. 29886-64-4 | this compound | Tetrahedron [thsci.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.ictp.csic.es [www2.ictp.csic.es]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chalcogen.ro [chalcogen.ro]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Collection - High-Mobility Organic Thin Film Transistors Based on Benzothiadiazole-Sandwiched Dihexylquaterthiophenes - Chemistry of Materials - Figshare [acs.figshare.com]
An In-depth Technical Guide to the Biological Activity of 4-(3-Thienyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biological activities of 4-(3-thienyl)benzoic acid derivatives. This class of compounds has emerged as a scaffold of interest in medicinal chemistry, with preliminary studies indicating potential therapeutic applications, particularly in the realm of anti-inflammatory agents. This document summarizes key findings, presents available quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate further research and development in this area.
Core Biological Activity: Anti-inflammatory Properties
The primary biological activity identified for this compound derivatives is their anti-inflammatory potential. Research in this area has been spearheaded by patent literature, which discloses the synthesis and evaluation of these compounds as anti-inflammatory and anti-arthritic agents.
Quantitative Anti-inflammatory Data
A key patent in this field, CA1265144A, describes the anti-inflammatory effects of several 4-(3-thienyl)phenylalkanoic acid derivatives. The primary assay used to determine this activity was the carragegaran-induced rat paw edema model. The results for the most notable compounds are summarized in the table below.
| Compound Name | Structure | Dosage (mg/kg) | Inhibition of Edema (%) |
| 4-(3-Thienyl)phenylacetic acid | 4-(3-thienyl)phenylacetic acid | 100 | 35.2 |
| 2-[4-(3-Thienyl)phenyl]propionic acid | 2-[4-(3-thienyl)phenyl]propionic acid | 100 | 45.5 |
Data extracted from patent CA1265144A.
Experimental Protocols
To aid in the replication and further investigation of the anti-inflammatory properties of this compound derivatives, a detailed protocol for the carrageenan-induced rat paw edema assay is provided below. This is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.
Carrageenan-Induced Rat Paw Edema Assay
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce the extent of this edema is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats (150-200 g)
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
Test groups (different doses of the this compound derivative)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers.
-
Compound Administration: Administer the test compound or vehicle orally via gavage one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [ (Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group ] x 100
-
Expected Outcome: A significant reduction in paw edema in the groups treated with the this compound derivatives compared to the control group indicates anti-inflammatory activity.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound derivatives have not been explicitly elucidated in the available literature, their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a likely mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are key to the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
The inhibition of COX enzymes would lead to a downstream reduction in pro-inflammatory prostaglandins, thereby alleviating the signs of inflammation. This proposed mechanism aligns with the observed reduction in edema in the carrageenan-induced paw edema model. The inflammatory response triggered by carrageenan is biphasic. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily maintained by the production of prostaglandins. The effectiveness of the this compound derivatives in this model strongly suggests an inhibitory effect on prostaglandin synthesis.
Below is a simplified diagram illustrating the proposed mechanism of action through the COX pathway.
Experimental and Logical Workflow
The discovery and preclinical evaluation of a novel anti-inflammatory agent based on the this compound scaffold would typically follow a structured workflow. This process begins with the synthesis of a library of derivatives, followed by in vitro screening to identify potent inhibitors of key inflammatory enzymes, and culminates in in vivo studies to confirm efficacy and assess safety.
The following diagram outlines a logical workflow for the development of these compounds.
4-(3-Thienyl)benzoic Acid: A Versatile Scaffold in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(3-Thienyl)benzoic acid is a bifunctional organic compound that has garnered significant interest as a versatile building block in the realms of organic synthesis and medicinal chemistry. Its rigid structure, featuring a thiophene ring linked to a benzoic acid moiety, provides a unique scaffold for the development of novel compounds with diverse applications. The presence of the carboxylic acid group allows for a variety of chemical transformations, including amidation and esterification, while the thienyl group can be further functionalized, making it an attractive starting material for the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of new therapeutic agents.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. A two-step synthetic route, starting from 4-chlorobenzonitrile and 3-thienylboronic acid, followed by hydrolysis of the resulting nitrile, is a widely employed strategy.
A logical workflow for the synthesis is depicted below:
Experimental Protocols
Step 1: Synthesis of 4-(Thiophen-3-yl)benzonitrile via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 3-thienylboronic acid with aryl halides.[1]
-
Materials:
-
4-Chlorobenzonitrile (1.0 equiv)
-
3-Thienylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)
-
-
Procedure:
-
In a reaction vessel, combine 4-chlorobenzonitrile, 3-thienylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 4-(thiophen-3-yl)benzonitrile.
-
Step 2: Hydrolysis of 4-(Thiophen-3-yl)benzonitrile to this compound
This is a general procedure for the base-catalyzed hydrolysis of a nitrile.[2][3]
-
Materials:
-
4-(Thiophen-3-yl)benzonitrile (1.0 equiv)
-
Aqueous sodium hydroxide solution (e.g., 10-20%)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(thiophen-3-yl)benzonitrile in the aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to afford this compound.
-
Quantitative Data
Table 1: Synthesis and Physical Properties of this compound and its Precursor
| Compound | Synthetic Method | Key Reagents | Solvent | Yield (%) | Physical State |
| 4-(Thiophen-3-yl)benzonitrile | Suzuki-Miyaura Coupling | 4-Chlorobenzonitrile, 3-Thienylboronic acid | 1,4-Dioxane/Water | 94[1] | Solid |
| This compound | Nitrile Hydrolysis | 4-(Thiophen-3-yl)benzonitrile, NaOH | Water | High | Solid |
Table 2: Spectroscopic Data for Benzoic Acid and Related Compounds
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | FTIR (cm-1) |
| Benzoic Acid | 11.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.58 (t, 2H)[4] | 172.60, 133.89, 130.28, 129.39, 128.55[4] | ~1700 (C=O stretch)[5][6] |
| Aromatic C-H | - | - | ~3100-3000 (aromatic C-H stretch) |
| Carboxylic Acid O-H | - | - | Broad band ~3300-2500 (O-H stretch) |
Note: Specific spectroscopic data for this compound was not found in the search results. The data for benzoic acid is provided as a reference for the expected characteristic peaks.
Applications in Organic Synthesis and Drug Discovery
This compound serves as a valuable scaffold for the synthesis of a wide range of derivatives with potential biological activity. The carboxylic acid handle allows for the straightforward formation of amides and esters, introducing diverse functional groups and modulating the physicochemical properties of the molecule.
A general workflow for the utilization of this compound in the synthesis of bioactive compounds is illustrated below:
The resulting derivatives have been investigated for a variety of therapeutic applications, particularly in oncology. The thiophene and benzoic acid moieties are common pharmacophores found in many biologically active compounds.
Anticancer Activity of Derivatives
Several studies have reported the cytotoxic effects of compounds containing thienyl and benzoic acid fragments against various cancer cell lines. This data is crucial for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective drug candidates.
Table 3: In Vitro Anticancer Activity of Thienyl and Benzoic Acid Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Thiazole derivatives based on pyrazoline | A549 | Varies | [7] |
| Thiazole derivatives based on pyrazoline | C6 | Varies | [7] |
| Thiazole derivatives based on pyrazoline | NIH/3T3 | Varies | [7] |
| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549 | 239.88 | [8] |
| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | Caco2 | - | [8] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa | 17.84 | [8] |
| Quinazolinone derivatives | MCF-7 | 100 | [8] |
| 3,6-diphenyl-[2][4][7]triazolo[3,4-b][4][7][9]thiadiazole derivatives | MCF7, SaOS-2, K562 | 15 - 22.1 | [8] |
The data presented in Table 3 highlights the potential of the this compound scaffold as a starting point for the development of novel anticancer agents. The variability in IC50 values across different cell lines and compound series underscores the importance of systematic derivatization and biological evaluation to identify potent and selective inhibitors.
The logical relationship for investigating the biological activity of these compounds can be visualized as follows:
Conclusion
This compound is a valuable and versatile building block in organic synthesis, providing a robust platform for the creation of diverse molecular architectures. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its carboxylic acid group make it an accessible and attractive starting material for synthetic chemists. Furthermore, the demonstrated biological activity of its derivatives, particularly in the area of cancer research, highlights its significance in drug discovery and development. The continued exploration of this scaffold is likely to yield novel compounds with important therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Chemistry and Applications of Thienylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Thienylbenzoic acids, a class of heterocyclic compounds integrating a thiophene and a benzoic acid moiety, have garnered significant attention in medicinal chemistry and materials science. Their unique structural features give rise to a diverse range of biological activities, making them promising scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the chemistry, synthesis, and multifaceted applications of thienylbenzoic acids and their derivatives.
Core Chemistry and Synthesis
The core structure of thienylbenzoic acid consists of a benzoic acid ring substituted with a thienyl group. The position of the thienyl group on the benzoic acid ring and the point of attachment to the thiophene ring lead to various isomers, with 2-, 3-, and 4-(thiophen-2-yl)benzoic acids and their corresponding thiophen-3-yl analogues being the most studied.
The synthesis of thienylbenzoic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This versatile method allows for the efficient formation of the C-C bond between the thiophene and benzene rings.
Key Synthetic Routes
Several synthetic strategies are employed for the preparation of thienylbenzoic acids and their derivatives:
-
Suzuki-Miyaura Coupling: This is the most prevalent method, involving the reaction of a boronic acid derivative of one ring system with a halide of the other in the presence of a palladium catalyst and a base. For instance, 4-(thiophen-2-yl)benzoic acid can be synthesized by coupling thiophen-2-boronic acid with 4-bromobenzoic acid.
-
Friedel-Crafts Acylation: This reaction can be used to introduce a thienylcarbonyl group onto a benzene ring, which can then be further modified to the desired thienylbenzoic acid derivative. For example, the reaction of phthalic anhydride with thiophene in the presence of a Lewis acid catalyst can yield 2-(2-thienylcarbonyl)benzoic acid.
-
Other Cross-Coupling Reactions: Stille coupling (using organotin reagents) and other palladium-catalyzed reactions can also be employed for the synthesis of these compounds.
Applications in Drug Discovery and Development
The inherent biological activities of the thienylbenzoic acid scaffold have led to its exploration in various therapeutic areas. The thiophene ring often acts as a bioisostere for a phenyl ring, which can improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Anti-inflammatory and Analgesic Activity
Thienylbenzoic acid derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. Their mechanism of action often involves the inhibition of key inflammatory mediators. Some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The anti-inflammatory effects of certain benzoic acid derivatives are mediated through the inhibition of the NF-κB signaling pathway.[1]
Anticancer Activity
A growing body of evidence suggests that thienylbenzoic acid derivatives possess potent anticancer properties. Their mechanisms of action are multifaceted and can include:
-
Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells through the activation of caspase-3, a key executioner caspase.[2]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase.
-
Inhibition of Histone Deacetylases (HDACs): Some benzoic acid derivatives have been identified as HDAC inhibitors.[2] HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
Other Therapeutic Applications
The versatility of the thienylbenzoic acid scaffold extends to other potential therapeutic areas, including:
-
Anticonvulsant and Antinociceptive Agents: Derivatives have shown promise in preclinical models of seizures and pain.
-
Cholinesterase Inhibitors: Potential applications in the treatment of Alzheimer's disease and other neurological disorders.
-
Antihyperlipidemic Agents: Some derivatives have been shown to lower cholesterol and triglyceride levels.
-
Antimycobacterial Agents: Thienylbenzoic acid esters have been investigated as prodrugs for the treatment of tuberculosis.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of selected thienylbenzoic acid derivatives.
| Compound | Synthetic Method | Starting Materials | Yield (%) | Reference |
| 4-(Thiophen-2-yl)benzoic acid | Suzuki-Miyaura Coupling | 4-Bromobenzoic acid, Thiophen-2-boronic acid | 85-95 | General Procedure |
| 2-(Thiophen-2-yl)benzoic acid | Suzuki-Miyaura Coupling | 2-Bromobenzoic acid, Thiophen-2-boronic acid | 70-85 | General Procedure |
| 3-(Thiophen-2-yl)benzoic acid | Suzuki-Miyaura Coupling | 3-Bromobenzoic acid, Thiophen-2-boronic acid | 75-90 | General Procedure |
| 2-Aroylbenzo[b]thiophen-3-ols | One-pot condensation | 2-Mercaptobenzoic acid, Arylbromomethyl ketone | High | [3][4] |
| Compound Class | Biological Activity | Assay | IC50 / MIC (µM) | Reference |
| Naphtho- and Thienobenzo-Triazole Derivatives | Anti-inflammatory | TNF-α production inhibition in LPS-stimulated PBMCs | Varies | [5] |
| Benzoxazole Derivatives | Anti-inflammatory | IL-6 inhibition | 5.09 - 10.14 | [6] |
| Benzoic Acid Derivatives | Anticancer | HDAC Inhibition | Varies | [2] |
| Triazole-based Peptide Analogues | Anticancer | MTT assay (colon and breast cancer cells) | ~100 µg/ml | General |
| Di(3-thienyl)methanol | Anticancer | T98G brain cancer cells | 60-200 µg/mL | General |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Synthesis of 4-(Thiophen-2-yl)benzoic acid
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
Thiophen-2-boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K3PO4) (2.0 eq)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, thiophen-2-boronic acid, and potassium phosphate.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system (e.g., toluene and water, 10:1 v/v).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and acidified to pH 2-3 with 1 M HCl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 4-(thiophen-2-yl)benzoic acid.
This technical guide provides a foundational understanding of the chemistry and diverse applications of thienylbenzoic acids. The synthetic methodologies, particularly the robust Suzuki-Miyaura coupling, offer accessible routes to a wide array of derivatives. The promising biological activities highlighted herein underscore the potential of this chemical scaffold in the development of next-generation therapeutics for a range of diseases. Further research into the structure-activity relationships and mechanisms of action of thienylbenzoic acid derivatives will undoubtedly unlock new opportunities in drug discovery.
References
- 1. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of substituted 2-aroylbenzo[ b ]thiophen-3-ols to form novel triazole hybrids using click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01146E [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3-Thienyl)benzoic Acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(3-Thienyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-thienylboronic acid and 4-bromobenzoic acid. This method offers high efficiency and functional group tolerance under mild reaction conditions.[1][2] Included are optimized reaction conditions, a step-by-step experimental protocol, and relevant data presented for easy interpretation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] This reaction has found widespread application in the pharmaceutical industry due to the mild reaction conditions, the commercial availability of stable boronic acid reagents, and the low toxicity of the boron-containing byproducts.[4] Thiophene-containing compounds are of significant interest in drug discovery as the thiophene moiety is a common scaffold in many biologically active molecules.[1][5] this compound, in particular, serves as a key intermediate for the synthesis of various pharmaceuticals and functional materials.
Reaction Principle
The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 3-thienylboronic acid with 4-bromobenzoic acid. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the final product and regenerate the active palladium(0) catalyst.[6][7] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[3]
Data Presentation: Optimized Reaction Conditions
The successful synthesis of this compound via Suzuki coupling is dependent on the careful selection of the catalyst, base, solvent, and temperature. The following table summarizes a set of optimized conditions derived from established protocols for similar aryl-aryl couplings.[1][5][8][9][10][11]
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Bromobenzoic acid (1.0 equiv) | Commercially available and provides good reactivity. |
| Boronic Acid | 3-Thienylboronic acid (1.2-1.5 equiv) | Slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) | A common and effective catalyst for a wide range of Suzuki couplings.[9][12] |
| Base | Aqueous Na₂CO₃ (2.0 M, 2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv) | Inexpensive, effective, and commonly used bases for Suzuki reactions.[1][5] |
| Solvent System | 1,4-Dioxane/Water (4:1) or Toluene/Water | A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.[1][9] |
| Reaction Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[5][8] |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS for completion. |
Experimental Protocol
This protocol details the synthesis of this compound using conventional heating.
Materials:
-
4-Bromobenzoic acid
-
3-Thienylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 3-thienylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[4]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Na₂CO₃, 2.0 equiv) followed by the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[9]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.[1][9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[5]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow:
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols: Synthesis of 4-(3-Thienyl)benzoic Acid Derivatives for Liquid Crystal Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and characterization of novel liquid crystal candidates based on the 4-(3-thienyl)benzoic acid scaffold. The methodologies outlined herein are intended to guide researchers in the development of new materials with potential applications in displays, sensors, and other advanced technologies.
Introduction
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecular design of liquid crystalline materials is crucial for achieving desired mesomorphic properties. Benzoic acid derivatives are a well-established class of mesogens, often exhibiting liquid crystalline phases due to the formation of hydrogen-bonded dimers, which enhances the molecular anisotropy.[1][2] The incorporation of heterocyclic rings, such as thiophene, into the molecular core can significantly influence the material's polarizability, dipole moment, and overall molecular shape, thereby affecting its liquid crystalline behavior.[1][3][4]
This application note focuses on the synthesis of a homologous series of this compound derivatives, specifically esters with terminal alkoxy chains of varying lengths. The synthetic strategy involves a Suzuki-Miyaura cross-coupling to form the central biaryl core, followed by an esterification to introduce the flexible terminal chains, which are known to promote the formation of liquid crystal phases.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core molecular structure via a Suzuki-Miyaura cross-coupling reaction.[6][7][8]
Materials:
-
3-Thienylboronic acid
-
4-Bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq), 3-thienylboronic acid (1.2 eq), and potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Protocol 2: Synthesis of Alkyl 4-(3-Thienyl)benzoate Derivatives
This protocol details the esterification of this compound with various long-chain alcohols to produce the final liquid crystal candidates.
Materials:
-
This compound
-
A homologous series of n-alkanols (e.g., 1-hexanol, 1-octanol, 1-decanol, 1-dodecanol)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq), the corresponding n-alkanol (1.2 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter off the precipitated dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from ethanol to yield the pure alkyl 4-(3-thienyl)benzoate derivative.
Characterization and Data Presentation
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of the ester).
-
Elemental Analysis: To determine the elemental composition.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.
The following table summarizes representative data for a homologous series of alkyl 4-(3-thienyl)benzoate derivatives.
| Compound | n | Phase Transitions (°C) | Enthalpy (kJ/mol) | Mesophase |
| C6 | 6 | Cr 110 (•) N 125 (•) I | ΔH_m = 25.8 | Nematic |
| C8 | 8 | Cr 105 (•) N 135 (•) I | ΔH_m = 28.2 | Nematic |
| C10 | 10 | Cr 98 (•) SmA 115 (•) N 138 (•) I | ΔH_m = 30.5 | Smectic A, Nematic |
| C12 | 12 | Cr 95 (•) SmA 128 (•) I | ΔH_m = 33.1 | Smectic A |
Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic, n = number of carbon atoms in the alkyl chain. Transition temperatures were determined on the second heating scan.
Visualizing the Workflow
The synthesis and characterization workflow can be visualized as a series of sequential steps, each with specific inputs and outputs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(3-Thienyl)benzoic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] The tunability of their structure and function through the careful selection of these components makes them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2][3] The choice of the organic linker is crucial in dictating the resulting MOF's properties, such as pore size, shape, and surface chemistry.[4]
4-(3-Thienyl)benzoic acid presents itself as a compelling candidate for a MOF linker due to its rigid structure, which can lead to permanent porosity, and the presence of a thiophene ring, which can introduce unique electronic properties and potential for post-synthetic modification. The carboxylate group provides a common and effective coordination site for bonding with metal centers.[1]
While extensive research exists on MOFs utilizing various benzoic acid derivatives, specific literature detailing the synthesis, characterization, and application of MOFs incorporating this compound as the primary linker is limited. Therefore, these application notes provide a generalized, yet detailed, set of protocols and expected outcomes based on established principles of MOF synthesis and characterization with similar linker molecules. These guidelines are intended to serve as a foundational resource for researchers venturing into the synthesis and application of novel MOFs based on this promising linker.
Synthesis of a Hypothetical MOF: [M(TBA)x] (M = Metal, TBA = 4-(3-Thienyl)benzoate)
This section outlines a general solvothermal synthesis protocol for a hypothetical MOF using this compound. The choice of metal salt and solvent system is critical and may require optimization. Zinc and copper are common choices for carboxylate-based MOFs.[5]
Experimental Protocol: Solvothermal Synthesis
-
Reagents and Materials:
-
This compound (linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)
-
Teflon-lined stainless-steel autoclave
-
-
Procedure:
-
In a glass vial, dissolve this compound (e.g., 0.1 mmol, 20.4 mg) in the chosen solvent (e.g., 10 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate, 29.7 mg) in the same solvent (e.g., 5 mL of DMF).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
To remove residual high-boiling point solvent from the pores, the product may be solvent-exchanged with a more volatile solvent (e.g., ethanol or methanol) over several days.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores. The activation temperature should be determined by thermogravimetric analysis (TGA) to avoid framework collapse.
-
Synthesis Workflow Diagram
Caption: Generalized Solvothermal Synthesis Workflow.
Characterization of the MOF
A suite of analytical techniques is essential to confirm the successful synthesis of the desired MOF and to determine its key properties.
Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern should be compared to a simulated pattern if single crystals can be obtained.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center. A shift in the C=O stretching frequency of the carboxylic acid upon coordination is expected.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to identify the temperature at which solvent molecules are removed and the framework begins to decompose.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution of the MOF particles.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity of the MOF. From the isotherm, the Brunauer-Emmett-Teller (BET) surface area and pore volume can be calculated.
Representative Quantitative Data
While specific data for a this compound-based MOF is not available, the following table presents a range of typical values for MOFs synthesized from similar aromatic carboxylate linkers. These values can serve as a benchmark for what might be expected.
| Property | Representative Value Range | Characterization Technique | Reference |
| BET Surface Area | 500 - 3000 m²/g | N₂ Adsorption at 77 K | [6] |
| Pore Volume | 0.3 - 1.5 cm³/g | N₂ Adsorption at 77 K | [1] |
| Thermal Stability | 300 - 450 °C | TGA (in air or N₂) | [5] |
| Crystal Size | 1 - 100 µm | SEM | [7] |
Note: The actual properties of a MOF synthesized with this compound will depend on the specific metal used and the synthesis conditions.
Application in Drug Delivery
MOFs are extensively explored as carriers for therapeutic agents due to their high drug loading capacity and potential for controlled release.[8][9] The porous structure of a MOF can encapsulate drug molecules, protecting them from degradation and allowing for targeted delivery.[2]
Experimental Protocol: Drug Loading and In Vitro Release
This protocol describes a general procedure for loading a model drug, such as ibuprofen or 5-fluorouracil, into the MOF and studying its release profile in a simulated physiological environment.
-
Drug Loading:
-
Activate the synthesized MOF (e.g., 50 mg) under vacuum to ensure the pores are empty.
-
Prepare a concentrated solution of the drug (e.g., ibuprofen) in a suitable solvent (e.g., ethanol).
-
Immerse the activated MOF in the drug solution and stir for a prolonged period (e.g., 24-48 hours) at room temperature.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the loaded MOF with fresh solvent to remove any drug adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or by digesting the loaded MOF and analyzing the drug content.
-
-
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a release medium, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to simulate physiological conditions.
-
Maintain the suspension at 37 °C with constant, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time.
-
Drug Delivery Mechanism Diagram
Caption: Hypothetical Drug Delivery Mechanism.
Conclusion
This compound holds promise as a versatile linker for the design of novel MOFs with potentially interesting properties for catalysis and drug delivery. While specific experimental data for MOFs constructed from this linker are not yet prevalent in the scientific literature, the general protocols and principles outlined in these application notes provide a solid foundation for researchers to begin exploring this area. The synthesis of MOFs with this linker, followed by thorough characterization and application-focused studies, will be crucial in uncovering their true potential and contributing to the ever-expanding field of metal-organic frameworks.
References
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Organic Frameworks (MOFs): Classification, Synthesis, Modification, and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuning the structure and function of metal–organic frameworks via linker design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. drpress.org [drpress.org]
- 9. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of 4-(3-Thienyl)benzoic Acid-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis and polymerization of 4-(3-thienyl)benzoic acid, a versatile monomer for the development of functional conjugated polymers. These materials are of significant interest in organic electronics, sensor technology, and biomedical applications due to their unique electronic and structural properties. The protocols herein detail the synthesis of the monomer via a Suzuki-Miyaura cross-coupling reaction and its subsequent polymerization through chemical oxidative coupling. Furthermore, standard characterization techniques are outlined to assess the properties of the resulting polymers.
Introduction
Polythiophenes and their derivatives are a well-established class of conducting polymers, valued for their environmental stability, processability, and tunable electronic properties.[1] The incorporation of a benzoic acid moiety onto a thiophene-based backbone, as in poly(this compound), introduces functionality that can enhance solubility, enable post-polymerization modification, and allow for interaction with biological systems or surfaces. This functional group is particularly relevant for applications in biosensors, drug delivery systems, and as active layers in electronic devices.
This protocol first describes the synthesis of the this compound monomer. The Suzuki-Miyaura cross-coupling reaction is employed for this purpose, offering high efficiency and tolerance to a wide range of functional groups.[2][3] Following monomer synthesis and purification, a chemical oxidative polymerization method using iron(III) chloride (FeCl₃) is detailed.[4][5] This method is a common and effective way to polymerize thiophene derivatives.[4][5]
Overall Experimental Workflow
The following diagram outlines the key stages of the process, from monomer synthesis to polymer characterization.
References
- 1. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 4-(3-Thienyl)benzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of 4-(3-thienyl)benzoic acid, a versatile scaffold in medicinal chemistry. This document outlines protocols for its derivatization, primarily through amide bond formation, and details methods for evaluating the biological activity of the resulting compounds, with a focus on their potential as anticancer agents.
Introduction
This compound combines a benzoic acid moiety, a common feature in many biologically active compounds, with a thiophene ring, a well-known bioisostere for a phenyl ring that can modulate physicochemical properties and target interactions. This unique combination makes it an attractive starting point for the synthesis of novel drug candidates. Functionalization of the carboxylic acid group allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. A primary strategy for functionalization is the formation of amide bonds with various amines, leading to a wide array of derivatives with potential therapeutic applications, particularly in oncology.
Data Presentation: Anticancer Activity of Thiophene-Containing Benzamide Derivatives
The following table summarizes the in vitro anticancer activity of a series of N-(thiophen-2-yl) benzamide derivatives, which serve as close structural analogs to functionalized this compound. This data highlights the potential of this scaffold in cancer drug discovery. The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| b40 | A375 (Melanoma) | 0.87 |
| b47 | A375 (Melanoma) | 0.92 |
| a1 | A375 (Melanoma) | 2.01 |
Data is representative of N-(thiophen-2-yl) benzamide derivatives and is intended to illustrate the potential of the broader thiophene-benzamide scaffold.[1]
Experimental Protocols
Protocol 1: Amide Coupling of this compound using HATU
This protocol describes a general and efficient method for the synthesis of 4-(3-thienyl)benzamides using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired amine (e.g., substituted aniline, benzylamine)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF (0.1 M), add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Add HATU (1.1 equivalents) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 15 minutes to 2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Synthesized this compound derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and anticancer evaluation of 4-(3-thienyl)benzamide derivatives.
PI3K/Akt/mTOR Signaling Pathway
Many kinase inhibitors targeting cancer interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Thiophene-containing compounds have shown activity against kinases in this pathway. Therefore, derivatives of this compound may exert their potential anticancer effects by modulating this signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound derivatives.
References
Application Note: Electrochemical Characterization of 4-(3-Thienyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Thienyl)benzoic acid is a bifunctional organic molecule incorporating both a thiophene and a benzoic acid moiety. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The electrochemical behavior of such molecules provides valuable insights into their redox properties, which can be correlated with their mechanism of action, stability, and potential for electropolymerization or redox-based drug delivery systems. This application note provides detailed protocols for the electrochemical characterization of this compound using common electroanalytical techniques: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).
Principles of the Techniques
Cyclic Voltammetry (CV): A versatile electrochemical technique used to probe the redox behavior of a species in solution. It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information on the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the electrochemically generated species.
Differential Pulse Voltammetry (DPV): A sensitive voltammetric technique that offers improved resolution and lower detection limits compared to CV.[1] It involves applying a series of potential pulses superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the base potential. This method is particularly useful for quantifying low concentrations of analytes.
Electrochemical Impedance Spectroscopy (EIS): A powerful technique for characterizing the interfacial properties of an electrode. It involves applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. The impedance data, often presented as a Nyquist plot, can be used to model the electrode-electrolyte interface and determine parameters such as charge transfer resistance, double-layer capacitance, and solution resistance.
Experimental Protocols
Reagents and Materials
-
This compound (analyte)
-
Acetonitrile (ACN), HPLC grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte
-
Argon or Nitrogen gas (for deoxygenation)
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a suitable salt bridge) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads
Solution Preparation
-
Supporting Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ in acetonitrile. This will serve as the blank and the solvent for the analyte solution.
-
Analyte Solution: Prepare a 1 mM stock solution of this compound in the 0.1 M TBAPF₆/ACN electrolyte solution.
Electrochemical Cell Setup
-
Polish the glassy carbon working electrode to a mirror finish using progressively finer alumina slurries. Rinse thoroughly with deionized water and then with acetonitrile, and dry completely.
-
Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Add the analyte solution to the electrochemical cell, ensuring the electrodes are sufficiently immersed.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the measurements.
Cyclic Voltammetry (CV) Protocol
-
Instrument Setup:
-
Initial Potential: 0 V
-
Vertex Potential 1: +1.8 V (or a potential sufficient to observe oxidation)
-
Vertex Potential 2: -1.8 V (or a potential sufficient to observe reduction)
-
Final Potential: 0 V
-
Scan Rate: 100 mV/s
-
Number of Cycles: 3
-
-
Procedure:
-
Record a blank CV of the supporting electrolyte solution to identify any background peaks.
-
Perform the CV measurement on the analyte solution.
-
Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes.
-
Differential Pulse Voltammetry (DPV) Protocol
-
Instrument Setup:
-
Initial Potential: 0 V
-
Final Potential: +1.8 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
Pulse Period: 200 ms
-
-
Procedure:
-
Record a blank DPV of the supporting electrolyte.
-
Perform the DPV measurement on the analyte solution.
-
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Instrument Setup:
-
DC Potential: Set to the open-circuit potential (OCP) or a specific potential of interest (e.g., the oxidation peak potential from CV).
-
AC Amplitude: 10 mV
-
Frequency Range: 100 kHz to 0.1 Hz
-
-
Procedure:
-
Allow the system to stabilize at the chosen DC potential for a few minutes.
-
Perform the EIS measurement.
-
The data can be fitted to an equivalent circuit model to extract quantitative parameters.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the electrochemical characterization of this compound, based on typical values for similar thiophene and benzoic acid derivatives. These values should be experimentally determined for accurate characterization.
| Technique | Parameter | Hypothetical Value | Unit |
| CV | Oxidation Peak Potential (Epa) | +1.5 | V vs. Ag/AgCl |
| Reduction Peak Potential (Epc) | -1.2 | V vs. Ag/AgCl | |
| Peak Separation (ΔEp) | > 200 | mV | |
| DPV | Oxidation Peak Potential (Ep) | +1.45 | V vs. Ag/AgCl |
| EIS | Charge Transfer Resistance (Rct) | 500 | Ω |
| Double Layer Capacitance (Cdl) | 10 | µF | |
| Solution Resistance (Rs) | 50 | Ω |
Visualizations
Caption: Experimental workflow for electrochemical characterization.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the electrochemical characterization of this compound. By employing CV, DPV, and EIS, researchers can gain a thorough understanding of the redox properties and interfacial behavior of this molecule. This information is crucial for its potential applications in drug development, materials science, and other scientific disciplines. It is important to note that the specific potential ranges and other experimental parameters may need to be optimized based on the observed electrochemical responses.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(3-Thienyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Thienyl)benzoic acid. This method is suitable for the determination of the compound in various samples, including in-process quality control and purity assessments. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring ease of use and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its accurate quantification is crucial for ensuring the quality and consistency of starting materials and final products in the drug development process.[1] High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of aromatic carboxylic acids due to its high resolution, sensitivity, and specificity.[2] This document provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method performance characteristics.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for the separation.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
The use of an acidic mobile phase is crucial for the analysis of aromatic carboxylic acids to suppress the ionization of the carboxyl group, leading to better peak shape and retention on a reversed-phase column.[2][3]
Protocols
Preparation of Mobile Phase
-
To prepare 1 L of the mobile phase, carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of high-purity water into a clean, amber glass bottle.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas the solution using a vacuum filtration apparatus or by sonication for at least 15 minutes before use.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a final concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[4]
Method Validation Summary
The performance of this HPLC method should be validated according to ICH guidelines.[5][6] The following table summarizes typical quantitative data for the analysis of aromatic carboxylic acids using a similar method.
| Parameter | Typical Value |
| Retention Time (tR) | ~ 5.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcomes.
Caption: Logical relationship of the HPLC method components.
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The use of a standard C18 column and a straightforward isocratic mobile phase makes this method easily transferable between laboratories. Proper method validation should be performed to ensure its suitability for the intended application.
References
Application Note: NMR Spectroscopic Analysis of 4-(3-Thienyl)benzoic Acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3-Thienyl)benzoic acid and its derivatives are an important class of organic compounds, often utilized as building blocks in the synthesis of pharmaceuticals and functional materials. The rigid structure combining a thiophene ring and a benzoic acid moiety makes them valuable scaffolds in medicinal chemistry. Accurate structural confirmation and purity assessment are critical for their application. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous characterization of these molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, along with representative data for related derivatives.
Experimental Protocols
Protocol for NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound or its derivatives for analysis.
Materials:
-
This compound or derivative sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for benzoic acid derivatives due to the acidic proton of the carboxylic acid.
-
Internal standard (e.g., Tetramethylsilane - TMS). Often, residual solvent peaks can be used for calibration.[3]
-
Glass Pasteur pipette and bulb
-
Small vial for initial dissolution
-
Cotton wool or syringe filter for filtration
Procedure:
-
Weighing the Sample:
-
Dissolution:
-
Filtration and Transfer:
-
To remove any particulate matter that could interfere with the magnetic field homogeneity (shimming), filter the solution.[3][5]
-
Place a small plug of cotton wool into a Pasteur pipette.
-
Using the pipette, carefully transfer the dissolved sample from the vial into the NMR tube, filtering it through the cotton plug.[5]
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.[5]
-
-
Capping and Labeling:
Protocol for NMR Data Acquisition
These are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
¹H NMR Spectrum Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 14 ppm
-
Temperature: 298 K
¹³C NMR Spectrum Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Data Presentation and Analysis
The structural assignment of this compound is achieved by analyzing the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum. The table below summarizes typical NMR data for benzoic acid and a related thienyl-benzoic acid derivative to provide a reference for interpreting the spectrum of this compound.
Table 1: Representative ¹H and ¹³C NMR Data
| Compound Name | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities | ¹³C NMR Chemical Shifts (δ, ppm) |
| Benzoic Acid [6][7] | CDCl₃ | 11.5-12.0 (s, 1H, COOH), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) | 172.6, 133.9, 130.3, 129.4, 128.6 |
| Benzoic Acid [6] | DMSO-d₆ | 12.35 (s, 1H, COOH), 7.84 (d, 2H), 7.29 (d, 2H) | 167.8, 143.5, 129.8, 129.6, 128.5 |
| 3-[[4-(2-thienyl)-2-thiazolyl]amino]benzoic acid [8] | DMSO-d₆ | Aromatic Region: 7.0-8.5 (multiplets), COOH proton likely >10 ppm | Not available |
| 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid [9] | Not Specified | Aromatic Region: ~7.0-8.0 (multiplets) | Not available |
Expected Data for this compound: Based on the data above, the following signals can be predicted for this compound in DMSO-d₆:
-
¹H NMR: A signal for the carboxylic acid proton above 12 ppm. The benzoic acid protons will appear as two doublets between 7.5 and 8.2 ppm. The thienyl protons will appear as multiplets between 7.0 and 8.0 ppm.
-
¹³C NMR: The carboxylic carbon will be downfield, around 167-173 ppm.[10] The aromatic carbons will appear in the 120-145 ppm range. There are expected to be 5 distinct signals for the aromatic carbons of the benzoic acid moiety due to symmetry and 4 signals for the thienyl ring carbons.[11]
Workflow and Visualization
The overall process for NMR analysis follows a logical sequence from sample preparation to final structural elucidation.
Caption: Diagram 1: General Workflow for NMR Spectroscopic Analysis.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for Single Crystal X-ray Diffraction of 4-(3-Thienyl)benzoic Acid Coordination Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis, crystallization, and single-crystal X-ray diffraction analysis of coordination compounds based on the ligand 4-(3-thienyl)benzoic acid. While specific crystal structures for coordination compounds of this compound are not widely reported in publicly accessible literature, the protocols and application notes presented here are based on established methodologies for similar aromatic carboxylic acid ligands.
Application Notes
The ligand this compound is a bifunctional organic molecule that possesses both a carboxylic acid group and a thiophene moiety. This combination of functional groups makes it an attractive candidate for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group can deprotonate to form strong coordination bonds with a wide variety of metal ions, while the thiophene ring can engage in π-π stacking interactions and potentially act as a secondary coordination site.
The resulting coordination compounds are of significant interest for several potential applications:
-
Drug Development: The incorporation of metal ions into organic scaffolds can lead to new therapeutic agents with unique mechanisms of action. The thiophene group is a common motif in many pharmaceuticals, and its presence in a coordination compound could enhance biological activity.
-
Catalysis: The porous nature of MOFs derived from this ligand could allow for their use as heterogeneous catalysts, with the metal centers acting as active sites.
-
Luminescent Materials: Coordination of lanthanide ions to this compound could result in materials with interesting photoluminescent properties, suitable for applications in sensors, displays, and bio-imaging.
-
Gas Storage and Separation: The tailored pore sizes and surface functionalities of MOFs based on this ligand could be exploited for the selective adsorption and storage of gases.
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional atomic arrangement of these coordination compounds. This information is crucial for understanding their structure-property relationships and for the rational design of new materials with desired functionalities.
Experimental Protocols
General Synthesis of this compound Coordination Compounds (Solvothermal Method)
This protocol describes a general solvothermal method for the synthesis of coordination compounds of this compound with various metal salts.
Materials:
-
This compound
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Cu(NO₃)₂·3H₂O, Ln(NO₃)₃·xH₂O)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, acetonitrile, or a mixture)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 0.1 mmol of this compound in 5 mL of the chosen solvent or solvent mixture.
-
In a separate vial, dissolve 0.1 mmol of the metal salt in 5 mL of the same solvent.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 100 °C and 150 °C for 24 to 72 hours. The optimal temperature and time will depend on the specific metal and solvent system.
-
Allow the autoclave to cool slowly to room temperature.
-
Single crystals of the coordination compound should form on the walls of the Teflon liner.
-
Collect the crystals by filtration, wash them with fresh solvent, and air-dry.
Protocol for Single Crystal X-ray Diffraction Data Collection
This protocol outlines the steps for collecting single-crystal X-ray diffraction data.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Cryostream for low-temperature data collection
Procedure:
-
Select a suitable single crystal of the synthesized coordination compound under a microscope. The crystal should be well-formed with no visible cracks or defects.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of paratone oil.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using the cryostream to minimize thermal vibrations and potential solvent loss.
-
Perform an initial unit cell determination to assess the crystal quality and to obtain the preliminary crystallographic parameters.
-
Proceed with a full data collection, typically involving a series of omega and phi scans to cover a significant portion of the reciprocal space.
-
After data collection, integrate the raw diffraction data to obtain the reflection intensities.
-
Apply necessary corrections for absorption, Lorentz, and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement.
Data Presentation
The crystallographic data for newly synthesized coordination compounds should be presented in a clear and standardized format. The following table provides a template for summarizing the key crystallographic parameters for a hypothetical series of this compound coordination compounds.
| Parameter | Compound 1 (e.g., with Zn) | Compound 2 (e.g., with Cd) | Compound 3 (e.g., with Eu) |
| Chemical Formula | [Zn(C₁₁H₇O₂S)₂(H₂O)₂] | [Cd(C₁₁H₇O₂S)₂(DMF)] | [Eu₂(C₁₁H₇O₂S)₆(H₂O)₄] |
| Formula Weight | 519.98 | 627.08 | 1781.56 |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/c | P-1 | Pnma |
| a (Å) | 10.123(4) | 8.456(2) | 15.678(6) |
| b (Å) | 16.789(7) | 10.111(3) | 20.123(8) |
| c (Å) | 12.345(5) | 11.987(4) | 10.456(4) |
| α (°) | 90 | 88.12(1) | 90 |
| β (°) | 109.45(2) | 102.34(2) | 90 |
| γ (°) | 90 | 95.67(1) | 90 |
| Volume (ų) | 1978.9(14) | 987.6(5) | 3301.2(22) |
| Z | 4 | 2 | 4 |
| Dcalc (g/cm³) | 1.745 | 2.109 | 1.792 |
| μ (mm⁻¹) | 1.89 | 1.65 | 2.54 |
| F(000) | 1064 | 628 | 3528 |
| R₁ [I > 2σ(I)] | 0.045 | 0.038 | 0.051 |
| wR₂ (all data) | 0.112 | 0.098 | 0.125 |
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound coordination compounds and a conceptual representation of the coordination possibilities of the ligand.
Application Notes and Protocols: 4-(3-Thienyl)benzoic Acid in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(3-thienyl)benzoic acid as a scaffold in the synthesis of novel anticancer agents. The information compiled from various studies highlights its potential in developing compounds targeting various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.
Introduction
This compound is an attractive starting material in medicinal chemistry due to its rigid, planar structure and the presence of both a carboxylic acid group and a thienyl moiety. The carboxylic acid handle allows for diverse chemical modifications, such as amidation and esterification, to generate a library of derivatives. The thiophene ring, a bioisostere of the phenyl ring, can engage in various interactions with biological targets and influence the compound's pharmacokinetic properties. This scaffold has been incorporated into molecules designed to inhibit key signaling pathways implicated in cancer progression.
Synthetic Approaches
The general strategy for utilizing this compound in the synthesis of anticancer agents involves the modification of the carboxylic acid group to form amides or esters. A common synthetic route begins with the activation of the carboxylic acid, followed by coupling with a desired amine or alcohol.
General Synthesis Workflow
Caption: General workflow for the synthesis of anticancer agent candidates from this compound.
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives
This protocol is a generalized procedure for the synthesis of N-substituted 4-(3-thienyl)benzamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
Substituted amine (R-NH₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Carboxylic Acid (Method A: Acyl Chloride Formation):
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Reflux the mixture for 2-4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Activation of Carboxylic Acid (Method B: EDC/HOBt Coupling):
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amide Coupling:
-
Dissolve the desired amine (1.1 eq) and a base like triethylamine (1.5 eq) in the chosen anhydrous solvent.
-
To this solution, add the activated this compound intermediate (from step 1 or 2) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activity and Data
Derivatives of this compound and structurally similar compounds have shown promising anticancer activity against a variety of cancer cell lines. The biological activity is often evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a key quantitative measure.
| Compound Type | Target/Mechanism | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Thiazole-containing amides | Tubulin Polymerization Inhibition | HL-60 (leukemia), HCT-116 (colon), Hep 3B (hepatoma) | 0.06 - 0.17 | [1] |
| Thiazole-containing amides | Tubulin Polymerization Inhibition | All seven tested cell lines | 0.07 - 0.19 | [1] |
| Phenyl-thiazolyl-benzoic acid derivative | RARα and RXRα binding | NB4, APL, HL-60 | 0.001 - 1 | [2] |
| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 Inhibition | A549 | 1.5 - 3.3 | [3] |
| Thienyl-acrylonitrile derivatives | VEGFR-2 Inhibition | Huh-7, SNU-449 | 0.29 - 1.64 | [4] |
| Benzoic acid-triazole hybrids | Apoptosis Induction | MCF-7, HCT-116 | 15.6 - 23.9 | [2][5] |
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Mechanism of Action and Signaling Pathways
The anticancer effects of this compound derivatives can be attributed to their interaction with various cellular targets and signaling pathways. A common mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of a protein kinase by a this compound derivative, blocking downstream signaling for cell proliferation.
Conclusion
This compound serves as a valuable and versatile scaffold for the synthesis of novel anticancer agents. Its derivatives have demonstrated potent activity against a range of cancer cell lines by targeting key biological pathways. The synthetic accessibility and the potential for diverse functionalization make it an important building block in the ongoing search for more effective and selective cancer therapies. The provided protocols offer a foundation for the synthesis and evaluation of new compounds based on this promising chemical entity.
References
- 1. Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Application Notes and Protocols for 4-(3-Thienyl)benzoic Acid in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Thienyl)benzoic acid is a bi-aryl carboxylic acid that holds potential as a scaffold in the development of novel antimicrobial agents. Its structure, combining a thiophene ring and a benzoic acid moiety, offers multiple points for chemical modification to optimize biological activity. While direct studies on the antimicrobial properties of the parent compound, this compound, are not extensively reported in publicly available literature, the broader class of benzoic acid and thiophene derivatives has demonstrated significant antimicrobial effects. These notes provide detailed protocols for the synthesis of this compound and standardized methods for evaluating its potential antimicrobial efficacy. Additionally, a summary of the antimicrobial activities of structurally related compounds is presented to guide future research and derivatization strategies.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 3-thienylboronic acid and a 4-halobenzoic acid derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
4-Bromobenzoic acid (or 4-Iodobenzoic acid)
-
3-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzoic acid (1.0 eq), 3-thienylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of degassed 1,4-dioxane and water.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 M HCl to acidify the mixture to a pH of approximately 2-3. This will protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential of this compound, standardized in vitro assays are recommended. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of test concentrations.
-
-
Assay Plate Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the appropriate compound dilution to the corresponding wells.
-
The final column of the plate should serve as controls:
-
Growth Control: 50 µL of CAMHB (no compound).
-
Sterility Control: 100 µL of uninoculated CAMHB.
-
Solvent Control: 50 µL of the highest concentration of DMSO used.
-
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 35-37 °C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
-
Antimicrobial Activity of Structurally Related Compounds
While specific data for this compound is limited, numerous studies on its structural analogs provide valuable insights into the potential antimicrobial activity of this class of compounds. The following table summarizes the reported MIC values for various benzoic acid and thiophene derivatives against representative bacterial and fungal strains.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Thienopyrimidine Derivatives | 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}-benzohydrazide derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | High activity reported (specific values not provided in abstract) | [1] |
| Benzoic Acid Amides | 4-oxoquinazolin-3(4H)-yl)benzamide derivatives | Staphylococcus aureus | 0.25-0.5 | [2] |
| Benzoic Acid Esters | Methyl 2-nitrocinnamate | Candida albicans | 128 | [3] |
| Benzoic Acid Esters | Methyl biphenyl-2-carboxylate | Candida albicans | 128-256 | [3] |
| Hydroxybenzoic Acids | 3-Hydroxybenzoic acid | Klebsiella pneumoniae (biofilm inhibition) | 4000 (4 mg/mL) | |
| Hydroxybenzoic Acids | 2,5-Dihydroxybenzoic acid | Klebsiella pneumoniae (biofilm inhibition) | 8000 (8 mg/mL) |
Structure-Activity Relationship (SAR) and Potential Mechanisms
Based on the available literature for related compounds, the following structure-activity relationships can be inferred, which may guide the derivatization of this compound:
-
Amide and Hydrazide Moieties: The conversion of the carboxylic acid to amides or hydrazides appears to be a promising strategy for enhancing antibacterial activity, particularly against Gram-positive bacteria like S. aureus.
-
Heterocyclic Fusions: The incorporation of additional heterocyclic rings, such as quinazolinones or pyrimidines, can significantly increase the potency and spectrum of antimicrobial activity.
-
Substitution on Aromatic Rings: The nature and position of substituents on both the benzoic acid and the appended heterocyclic ring can dramatically influence biological activity. Halogenation and the introduction of small alkyl or alkoxy groups are common strategies to modulate potency.
-
Positional Isomerism: The position of substituents on the benzoic acid ring can affect antibacterial efficacy. For instance, the placement of hydroxyl groups influences activity against E. coli.
While the precise mechanism of action for this compound is unknown, related benzoic acid derivatives are known to disrupt cellular processes through their acidic nature, interfere with enzyme function, or disrupt cell membrane integrity.
Conclusion and Future Directions
This compound represents a viable starting point for the development of novel antimicrobial agents. The synthetic protocols provided herein offer a clear pathway to obtaining this scaffold. Future research should focus on the systematic evaluation of its antimicrobial activity against a broad panel of pathogenic bacteria and fungi. Furthermore, a medicinal chemistry campaign to synthesize a library of derivatives (e.g., amides, esters, and further substituted analogs) is warranted to explore the structure-activity relationships and identify lead compounds with potent antimicrobial properties. Subsequent studies should then aim to elucidate the mechanism of action of the most promising derivatives to facilitate their development as next-generation antimicrobial drugs.
References
Troubleshooting & Optimization
Purification of crude 4-(3-Thienyl)benzoic acid by recrystallization
Technical Support Center: Purification of 4-(3-Thienyl)benzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude this compound via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Q1: My crude this compound won't fully dissolve in the hot solvent, even after adding a large volume. What should I do?
A1: This issue can arise from two main possibilities:
-
Insoluble Impurities: The undissolved material may be an impurity that is insoluble in the chosen solvent.[1] If this is the case, you should perform a hot gravity filtration to remove the insoluble impurities before allowing the filtrate to cool.[1][2]
-
Incorrect Solvent Choice: The solvent may be a poor choice for your compound. A good recrystallization solvent should dissolve the compound completely at its boiling point. If you suspect the solvent is unsuitable, you will need to remove it (e.g., by rotary evaporation) and attempt the recrystallization with a different solvent system.
Q2: After dissolving my compound and cooling the solution, no crystals are forming. How can I induce crystallization?
A2: A solution that is clear and fails to produce crystals upon cooling is likely supersaturated.[3] Several techniques can be used to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus.[4][5] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: Introduce a tiny crystal of the crude this compound (a "seed crystal") into the solution.[5] This provides a template for the dissolved molecules to crystallize upon.
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound.[4]
-
Reduce Solvent Volume: It's possible too much solvent was added.[4] If other methods fail, you can gently heat the solution to evaporate some of the solvent, then attempt to cool it again.
Q3: Instead of solid crystals, an oily liquid is forming as the solution cools. What is "oiling out" and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[1] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly. To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation point.[5]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.[2][5] This should allow the solution to cool below the compound's melting point before crystallization begins.
Q4: The recrystallized crystals are still colored, not white. How can I remove colored impurities?
A4: The presence of color indicates that colored, soluble impurities are being trapped in the crystal lattice.
-
Activated Charcoal: After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal (decolorizing carbon) to the hot solution.[2][6] The charcoal will adsorb the colored impurities.
-
Hot Filtration: After adding the charcoal, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2] Be careful not to use too much charcoal, as it can also adsorb your desired product, reducing the overall yield.[5]
Q5: My final yield of pure product is very low. What are the common causes of poor recovery?
A5: A low yield can result from several factors during the process:
-
Using Too Much Solvent: Adding more than the minimum amount of hot solvent required for dissolution will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[2]
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, it will be lost.[3] Ensure your funnel is pre-heated to prevent this.
-
Washing with Room Temperature Solvent: Washing the final crystals with solvent that is not ice-cold can dissolve some of your product.[1] Always use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: A solvent in which the compound has high solubility even at low temperatures is not suitable and will lead to poor recovery.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent?
A1: An ideal solvent for recrystallizing this compound should meet the following criteria:
-
High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperatures: The compound should be nearly insoluble in the cold solvent to maximize recovery.[6]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound to prevent oiling out.[1]
-
Inertness: The solvent must not react chemically with the compound.[6][7]
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals by evaporation.[6][7]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (so they can be filtered off) or highly soluble in the cold solvent (so they remain in solution after crystallization).[1][6]
Q2: How do I select the best solvent for this compound?
A2: The principle of "like dissolves like" is a useful starting point. Since this compound is a polar organic acid, polar solvents are good candidates. You can test small amounts of your crude product with various solvents. A good approach is to use a solvent system, such as a mixture of two miscible solvents with different polarities (e.g., ethanol and water).[1] The crude product is dissolved in the "good" solvent (in which it is highly soluble), and the "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy, indicating saturation. The solution is then reheated to clarify and cooled slowly.
Q3: What is the purpose of washing the crystals with cold solvent after filtration?
A3: The surface of the filtered crystals will be coated with the "mother liquor," which still contains dissolved impurities.[3] Washing the crystals with a small amount of fresh, ice-cold recrystallization solvent helps to rinse away these residual impurities.[3] It is crucial to use cold solvent to minimize the loss of the purified product, as even in a good solvent, some product will have a slight solubility.[1]
Data Presentation
Table 1: Solvent Selection Guide for Aromatic Carboxylic Acids (e.g., Benzoic Acid)
| Solvent | Polarity | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Comments |
| Water | High | 100 | High (56.3 g/L at 100°C)[9] | Low (3.44 g/L at 25°C)[9] | Good choice, but high volume may be needed. Slow cooling is critical. |
| Ethanol | Medium-High | 78 | Very High[8] | High[8] | Often too soluble when cold for good recovery. Best used in a mixed system with water. |
| Acetone | Medium-High | 56 | Very High[9] | Very High[9] | Generally not suitable as a primary recrystallization solvent due to high solubility at all temperatures. |
| Ethyl Acetate | Medium | 77 | High[8] | Moderate[8] | Can be a good candidate. |
| Toluene | Low | 111 | Moderate[8] | Low[8] | A potential non-polar solvent choice. |
| Hexane | Very Low | 69 | Very Low | Very Low | Unlikely to be a good solvent on its own but could be used as an anti-solvent. |
Experimental Protocols
Protocol: Recrystallization of Crude this compound using an Ethanol/Water System
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add the minimum volume of hot ethanol dropwise while heating on a hot plate until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot ethanol and pass it through the filter to ensure complete transfer.
-
Crystallization: Heat the clear filtrate to boiling. Add hot water dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[4] Slow cooling encourages the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small portion of ice-cold water or an ice-cold ethanol/water mixture to remove any remaining soluble impurities.[3]
-
Drying: Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point measurement.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Side reactions in the Suzuki coupling of 3-bromothiophene and 4-carboxyphenylboronic acid
Welcome to the Technical Support Center for the Suzuki-Miyaura Coupling of 3-bromothiophene and 4-carboxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, troubleshooting, and mitigating common side reactions encountered during this specific cross-coupling.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my desired product, 4'-(thiophen-3-yl)benzoic acid, and a complex mixture of byproducts. What are the most probable side reactions?
A1: Low yields in the Suzuki coupling of 3-bromothiophene and 4-carboxyphenylboronic acid are typically due to three main competing side reactions:
-
Homocoupling of the 4-carboxyphenylboronic acid to form 4,4'-dicarboxybiphenyl.
-
Protodeboronation of 4-carboxyphenylboronic acid, which results in the formation of benzoic acid.[1][2][3]
-
Debromination (or hydrodehalogenation) of 3-bromothiophene, leading to the formation of thiophene.[4][5]
Each of these side reactions consumes starting material and complicates the purification process.
Q2: My mass spectrometry results show a significant peak corresponding to 4,4'-dicarboxybiphenyl. What causes this homocoupling, and how can I prevent it?
A2: The formation of 4,4'-dicarboxybiphenyl is a result of the homocoupling of two molecules of 4-carboxyphenylboronic acid. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[4][6][7] If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) state.[7]
To prevent this:
-
Thoroughly Degas: Ensure your solvents and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[7][8]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a pre-catalyst that readily forms the active Pd(0) species.
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
Q3: I have a significant byproduct that I've identified as benzoic acid. What is causing this protodeboronation?
A3: The conversion of 4-carboxyphenylboronic acid to benzoic acid is a side reaction known as protodeboronation, where a proton replaces the boronic acid group.[1] This reaction is highly dependent on the reaction conditions, particularly the base, solvent, and temperature.[1][2] It can be catalyzed by acid or base.[1]
To minimize protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[9]
-
Use Stable Boron Reagents: If protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which are less prone to this side reaction.[8][10]
-
Control Water Content: While some water is often necessary for the Suzuki coupling, excessive amounts can promote protodeboronation. Use anhydrous solvents or carefully control the amount of water in the reaction.
Q4: My crude NMR shows the presence of thiophene. How is this debromination happening and how can I avoid it?
A4: The formation of thiophene from 3-bromothiophene is a debromination (or hydrodehalogenation) side reaction. This typically occurs through the formation of a palladium-hydride (Pd-H) species, which can then react with the aryl halide in a competing catalytic cycle.[5] The hydride source can be the base, solvent (especially alcohols), or impurities like water.[5][11]
To suppress debromination:
-
Optimize Base and Ligand: Avoid strong, aggressive bases. The choice of ligand is critical; using bulky, electron-rich phosphine ligands like XPhos or SPhos can favor the desired cross-coupling over debromination.[11]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of debromination.[5] Attempting the reaction at a lower temperature (e.g., 60-80 °C) may reduce the formation of this byproduct.[5]
-
Use Anhydrous, Degassed Solvents: Ensure all solvents are high purity, anhydrous, and properly degassed to eliminate potential hydride sources.[5]
Troubleshooting Guides
Issue 1: Homocoupling of Boronic Acid
-
Symptoms: Formation of a significant amount of 4,4'-dicarboxybiphenyl, often insoluble, leading to low yields of the desired product.
-
Root Causes:
-
Solutions & Optimization:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) from start to finish.
-
Solvent Degassing: Degas all solvents thoroughly before use by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[8]
-
Catalyst Choice: Use a reliable Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald palladacycle) that efficiently generates the active catalyst.[7][12]
-
Issue 2: Protodeboronation
-
Symptoms: Presence of benzoic acid in the product mixture, consumption of the boronic acid starting material without formation of the desired product.
-
Root Causes:
-
Solutions & Optimization:
-
Reagent Stability: Use a more stable derivative of the boronic acid, such as a pinacol boronate ester or a potassium trifluoroborate salt.[10] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[10]
-
Screen Bases: Switch from common bases like Na₂CO₃ or K₂CO₃ to milder options such as K₃PO₄, Cs₂CO₃, or CsF.
-
Anhydrous Conditions: While often requiring some water, try running the reaction under nearly anhydrous conditions, particularly if using a boronate ester.[10]
-
Issue 3: Debromination of 3-Bromothiophene
-
Symptoms: Formation of thiophene, which can be difficult to separate from the starting material and other nonpolar compounds.
-
Root Causes:
-
Solutions & Optimization:
-
Ligand Selection: This is often the most effective solution. Switch from simple ligands like PPh₃ to bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[11][13] These ligands promote the reductive elimination step of the desired coupling, outcompeting the debromination pathway.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid unnecessary heating after completion.
-
Choice of Base: Avoid bases known to be hydride sources, such as alkoxides in alcohol solvents.[4][11] K₃PO₄ or Cs₂CO₃ in solvents like dioxane or toluene are often better choices.[11]
-
Data Presentation
The selection of catalyst, ligand, and base can dramatically influence the outcome of the reaction. The following table provides illustrative data on how changing these parameters can suppress common side reactions.
Table 1: Effect of Reaction Conditions on Product and Byproduct Distribution
| Catalyst / Ligand | Base | Solvent | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) | Debromination (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 55 | 10 | 15 | 20 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 75 | 8 | 10 | 7 |
| XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 92 | <2 | <5 | <1 |
| SPhos Pd G2 | Cs₂CO₃ | Toluene/H₂O | 90 | <3 | <5 | <2 |
Note: These values are illustrative, based on established principles of Suzuki coupling optimization, to demonstrate the impact of reaction parameter selection. Actual results will vary.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling (Prone to Side Reactions)
This protocol uses common conditions that may lead to a higher percentage of side reactions and serves as a baseline for optimization.
-
Materials:
-
3-bromothiophene (1.0 mmol, 1.0 equiv)
-
4-carboxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1, 10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 3-bromothiophene, 4-carboxyphenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with Nitrogen three times.
-
Add the Toluene/Ethanol/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, acidify the mixture with 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of product to byproducts.
-
Protocol 2: Optimized Suzuki Coupling (Suppressing Side Reactions)
This protocol incorporates modern catalyst systems and optimized conditions to minimize side reactions.
-
Materials:
-
3-bromothiophene (1.0 mmol, 1.0 equiv)
-
4-carboxyphenylboronic acid (1.1 mmol, 1.1 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, Degassed 1,4-Dioxane (9 mL) and Degassed Water (1 mL)
-
-
Procedure:
-
To a Schlenk flask, add 3-bromothiophene, 4-carboxyphenylboronic acid, potassium phosphate, and the XPhos Pd G3 catalyst.
-
Seal the flask, then evacuate and backfill with Argon three times.
-
Add the degassed 1,4-dioxane and water via syringe under a positive pressure of Argon.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and acidify with 1M HCl to pH ~2-3.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Major Side Reaction Pathways
Caption: Mechanisms for the three primary side reactions in the Suzuki coupling.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common Suzuki coupling side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Solubility Issues of 4-(3-Thienyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(3-Thienyl)benzoic acid in organic solvents.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my chosen organic solvent at room temperature. What initial steps can I take?
A1: Initial troubleshooting should focus on simple physical methods to enhance dissolution. Start by gently heating the mixture while stirring. An increase in temperature often improves the solubility of solid compounds.[1][2] If heating alone is insufficient, consider reducing the particle size of the this compound.[3][4][5] Grinding the solid into a fine powder increases the surface area available for solvent interaction, which can facilitate dissolution.[3]
Q2: Heating and particle size reduction did not sufficiently improve the solubility. What is the next logical step?
A2: If basic techniques are unsuccessful, the next step is to consider solvent-based approaches. You can try a different organic solvent or use a co-solvent system. Aromatic carboxylic acids often exhibit better solubility in polar aprotic solvents or alcohols.[2][6] Alternatively, adding a small amount of a co-solvent in which this compound is highly soluble can significantly increase the overall solubility of the solvent system.[1][7] This technique, known as cosolvency, works by reducing the interfacial tension between the solute and the primary solvent.[3][7]
start [label="Start: Solubility Issue with\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat_stir [label="Apply Gentle Heat\nand Stir"]; grind [label="Reduce Particle Size\n(Grind to a fine powder)"]; check_solubility1 [label="Is Solubility Sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_approach [label="Proceed to Solvent-Based\nApproaches", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_success [label="Success: Compound Dissolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> heat_stir; heat_stir -> grind; grind -> check_solubility1; check_solubility1 -> end_success [label="Yes"]; check_solubility1 -> solvent_approach [label="No"]; }
Frequently Asked Questions (FAQs)
Q3: Is there any quantitative data on the solubility of this compound in common organic solvents?
Table 1: Solubility of Benzoic Acid in Various Organic Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Acetone | 54.2[8] |
| Ethanol | 55.9[8] |
| Methanol | 71.5[8] |
| Ethyl Acetate | Data not readily available |
| Dichloromethane | Data not readily available |
| Toluene | Data not readily available |
| Hexane | Data not readily available |
| Water | 0.344[8] |
Note: This data is for benzoic acid and should be used as an estimation for this compound.
Q4: Can altering the pH of the solution improve the solubility of this compound in an organic solvent?
A4: Adjusting the pH is a highly effective technique, particularly for compounds with acidic or basic functional groups.[5][7] Since this compound possesses a carboxylic acid group, its solubility can be dramatically increased by deprotonation to form a carboxylate salt. Adding a suitable organic base to the solvent can shift the equilibrium towards the more soluble salt form. This approach is a form of chemical modification to enhance solubility.[5]
compound [label="this compound\n(Poorly Soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="+ Organic Base", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt [label="4-(3-Thienyl)benzoate Salt\n(More Soluble)", fillcolor="#34A853", fontcolor="#FFFFFF"];
compound -> base [label="Deprotonation"]; base -> salt; }
Q5: What are some advanced techniques I can try if the above methods fail?
A5: For particularly challenging cases, several advanced methods can be employed:
-
Solid Dispersion: This involves dispersing the compound in an inert carrier at the solid state.[7] Methods like solvent evaporation or fusion (hot melt) can be used to prepare solid dispersions.[7]
-
Complexation: The formation of a complex with another molecule, such as a cyclodextrin, can enhance the solubility of a poorly soluble compound by encapsulating the hydrophobic parts of the molecule.[5][7]
-
Use of Surfactants: Surfactants can form micelles in the solvent, and the hydrophobic core of these micelles can solubilize nonpolar compounds.[9][10]
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
-
Solvent Screening: Initially, determine the solubility of this compound in a range of individual "good" solvents (e.g., DMSO, DMF, NMP) and "poor" solvents (e.g., ethanol, isopropanol).
-
Co-solvent System Preparation: Prepare a series of co-solvent mixtures with varying ratios of the "good" and "poor" solvents (e.g., 10:90, 20:80, 30:70, etc., of DMSO in ethanol).
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound to a known volume of each co-solvent mixture.
-
Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent composition to identify the optimal ratio for maximum solubility.
start [label="Start: Co-solvency Protocol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen [label="Screen Individual Solvents\n('Good' and 'Poor')"]; prepare [label="Prepare Co-solvent Mixtures\n(Varying Ratios)"]; determine [label="Determine Equilibrium Solubility\nin each mixture"]; analyze [label="Analyze Data and Plot\nSolubility vs. Co-solvent Ratio"]; end [label="Identify Optimal\nCo-solvent System", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> screen; screen -> prepare; prepare -> determine; determine -> analyze; analyze -> end; }
Protocol 2: Solubility Determination by the Gravimetric Method
This protocol provides a fundamental way to quantify the solubility of this compound in a specific solvent at a given temperature.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container.
-
-
Equilibration:
-
Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution is saturated and in equilibrium with the undissolved solid.
-
-
Separation:
-
Allow the mixture to stand at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, heated pipette to prevent precipitation upon cooling.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
-
Calculation:
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The solubility is calculated as the mass of the dissolved this compound per the volume of the solvent used.[11]
-
References
- 1. quora.com [quora.com]
- 2. Page loading... [guidechem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Optimization of reaction conditions for the synthesis of 4-(3-Thienyl)benzoic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-(3-Thienyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Palladium Catalyst: The Pd(0) catalyst is sensitive to air and moisture and may have decomposed. | Use a fresh batch of the palladium catalyst. Consider using a more air-stable pre-catalyst. Ensure ligands are not oxidized and are stored under an inert atmosphere.[1] |
| Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal for this specific coupling. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] Vary the solvent system (e.g., toluene, dioxane, DMF, often with water).[2][3] Optimize the reaction temperature; sometimes a moderate increase can improve yield, but excessive heat can cause degradation.[4] | |
| Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like homocoupling. | Ensure the reaction solvent is properly degassed before use. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. | |
| Impure Starting Materials: Impurities in 4-bromobenzoic acid, thiophene-3-boronic acid, or other reagents can inhibit the catalyst or cause side reactions.[4][5] | Verify the purity of all reagents before starting the reaction. Purify starting materials if necessary. | |
| Presence of Multiple Spots on TLC | Homocoupling: Coupling of two molecules of the boronic acid (thiophene-3-boronic acid) or two molecules of the aryl halide (4-bromobenzoic acid) can occur.[1] | This is often exacerbated by the presence of oxygen, so ensure thorough degassing and an inert atmosphere.[1] Purification via recrystallization or column chromatography may be necessary to remove these byproducts.[1][3] |
| Protodeboronation: The boronic acid group on the thiophene ring is replaced by a hydrogen atom. | This is a common side reaction with electron-rich heterocyclic boronic acids.[1] Using milder bases (e.g., K₂CO₃ instead of K₃PO₄) and avoiding prolonged heating can minimize this. | |
| Incomplete Reaction: Unreacted starting materials remain in the reaction mixture. | Extend the reaction time and continue to monitor by TLC. If the reaction has stalled, consider adding a fresh portion of the catalyst.[6] | |
| Difficulty in Product Isolation/Purification | Solubility Issues: The product, this compound, and the starting material, 4-bromobenzoic acid, have similar polarities, which can make separation challenging. | Acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH) to move the acidic compounds to the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product. |
| Co-precipitation of Byproducts: Impurities may crystallize along with the desired product during recrystallization. | Choose a recrystallization solvent or solvent system in which the impurities are either highly soluble or very insoluble, while the product has moderate, temperature-dependent solubility.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of 4-bromobenzoic acid with thiophene-3-boronic acid (or its ester) in the presence of a base.[8]
Q2: My starting materials, particularly the 4-bromobenzoic acid, are not fully dissolving in the reaction solvent. What should I do?
A2: The deprotonation of 4-bromobenzoic acid to its carboxylate salt under basic conditions can lead to solubility issues in some organic solvents.[1] Using a co-solvent system, such as dioxane/water or toluene/ethanol/water, can improve solubility. Ensure vigorous stirring to promote reaction between phases.
Q3: How can I effectively remove the palladium catalyst after the reaction?
A3: After the reaction, the palladium catalyst can often be removed by filtration of the reaction mixture through a pad of Celite. If the product is subjected to an aqueous workup, the catalyst will typically precipitate and can be removed by filtration. For trace amounts of palladium, treatment with activated carbon during recrystallization can be effective.
Q4: What are the expected 1H NMR signals for this compound?
A4: While the exact chemical shifts will depend on the solvent used, you should expect to see signals corresponding to the protons on the thiophene ring and the benzoic acid moiety. There will be two doublets in the aromatic region for the para-substituted benzene ring, and characteristic signals for the three protons on the thiophene ring, in addition to a broad singlet for the carboxylic acid proton.
Q5: Is it necessary to protect the carboxylic acid group on 4-bromobenzoic acid before the Suzuki coupling?
A5: While not always necessary, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can sometimes improve solubility in organic solvents and prevent potential coordination of the carboxylate to the palladium catalyst, which could inhibit the reaction.[9] If an ester is used, a subsequent hydrolysis step will be required to obtain the final product.
Data Presentation
The following table summarizes a set of general reaction conditions that can be used as a starting point for the optimization of the synthesis of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 12 | Typical starting point |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 8 | Alternative conditions |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 6 | For less reactive substrates |
| 4 | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3) | H₂O | Room Temp | 2-24 | Green chemistry approach[1][3] |
Note: Yields are highly dependent on the specific reaction scale and purity of reagents and require experimental determination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
Thiophene-3-boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid, thiophene-3-boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Acid-Base Wash: Wash the combined organic layers with an aqueous solution of NaHCO₃. The product will move to the aqueous layer.
-
Precipitation: Separate the aqueous layer and acidify it with 1M HCl until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification by Recrystallization
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) to dissolve the solid completely.[7][10][11]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[10]
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.[7][10]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[11]
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
Preventing degradation of 4-(3-Thienyl)benzoic acid during polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-(3-Thienyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when polymerizing this compound?
A1: The main challenges arise from the dual functionality of the monomer: the polymerizable thienyl group and the reactive carboxylic acid group. Key issues include:
-
Side reactions of the carboxylic acid: This includes potential decarboxylation at elevated temperatures and interference with the catalyst system in cross-coupling polymerizations.[1][2]
-
Degradation of the thiophene ring: The electron-withdrawing nature of the benzoic acid group can influence the electron density of the thiophene ring, potentially making it more susceptible to oxidative degradation or side reactions.[3]
-
Solubility issues: The resulting polymer may have limited solubility in common organic solvents, complicating purification and characterization.
-
Protodeboronation: In Suzuki polymerization, the boronic acid/ester functionality can be lost through protodeboronation, leading to low molecular weight polymers.
Q2: Can I polymerize this compound without protecting the carboxylic acid group?
A2: It is possible, particularly in Suzuki-Miyaura coupling reactions, but requires careful optimization of reaction conditions. An excess of a mild base is often necessary to neutralize the carboxylic acid and activate the boronic acid/ester.[1] However, this can lead to solubility issues as the carboxylate salt may not be soluble in the organic phase of a biphasic reaction mixture.[1] For other methods like oxidative polymerization, the acidic proton can interfere with the reaction mechanism. Protecting the carboxylic acid as an ester is a common strategy to avoid these complications.[1]
Q3: What are the most common degradation pathways for the thiophene ring during polymerization?
A3: The thiophene ring can degrade through several pathways, especially during oxidative polymerization:
-
Oxidative Coupling: Uncontrolled oxidation can lead to the formation of undesired linkages (e.g., β-coupling), branching, and cross-linking, which can result in insoluble materials and altered electronic properties.[3]
-
Over-oxidation: Excessive oxidation can lead to the formation of thiophene-S-oxides and thiophene-S,S-dioxides, which can disrupt the conjugation of the polymer backbone.[3]
-
Ring-opening reactions: Under harsh conditions, the thiophene ring can undergo cleavage.
Q4: How can I monitor the degradation of my monomer or polymer during the reaction?
A4: Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify side products and changes in the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the loss of the carboxylic acid group (decarboxylation) or the formation of carbonyl groups from oxidation.
-
Gel Permeation Chromatography (GPC): GPC can reveal changes in the molecular weight and polydispersity of the polymer, which can be indicative of degradation or side reactions.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to analyze the end groups of the polymer chains and identify low molecular weight degradation products.
Troubleshooting Guides
Issue 1: Low Polymer Yield and/or Low Molecular Weight
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | - Screen Catalysts and Ligands: For Suzuki and Stille polymerizations, the choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky ligands often improve reaction efficiency. - Optimize Catalyst Loading: Use a catalyst loading between 1-5 mol%. Too little may result in incomplete polymerization, while too much can lead to side reactions. |
| Protodeboronation (Suzuki) | - Use a Milder Base: Employ bases like K₃PO₄, Cs₂CO₃, or KF instead of stronger bases like NaOH or K₂CO₃. - Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which can be a proton source for protodeboronation. |
| Premature Chain Termination | - Ensure High Monomer Purity: Impurities in the monomer can act as chain terminators. Purify the this compound and any co-monomers before use. - Maintain Inert Atmosphere: Oxygen can lead to oxidative degradation of the catalyst and monomers, causing chain termination. Ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). |
| Decarboxylation | - Lower Reaction Temperature: If possible, conduct the polymerization at a lower temperature to minimize thermal decarboxylation.[2] - Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before polymerization. The ester can be hydrolyzed post-polymerization if the free acid is required. |
Issue 2: Poor Polymer Solubility
| Potential Cause | Troubleshooting Steps |
| High Degree of Crystallinity/Rigidity | - Incorporate Solubilizing Side Chains: If synthesizing a copolymer, introduce a comonomer with bulky or long alkyl side chains to disrupt chain packing and improve solubility. - Control Regioregularity: In methods like Kumada catalyst-transfer polycondensation, controlling the head-to-tail regioregularity can influence solubility. |
| Cross-linking | - Optimize Oxidant Concentration (Oxidative Polymerization): Use the minimum effective concentration of the oxidant (e.g., FeCl₃) to avoid over-oxidation and cross-linking.[4] - Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the likelihood of side reactions leading to cross-linking. |
Experimental Protocols
Protocol 1: Protecting Group Strategy for Suzuki Polymerization
This protocol involves the protection of the carboxylic acid as a methyl ester, followed by Suzuki polymerization and subsequent deprotection.
Part A: Esterification of this compound
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Neutralize the acid, remove the solvent, and extract the methyl ester with an organic solvent.
-
Purification: Purify the methyl 4-(3-thienyl)benzoate by column chromatography or recrystallization.
Part B: Suzuki Polymerization of Methyl 4-(3-thienyl)benzoate Derivative
This assumes the synthesis of a dihalo- or diboronic ester derivative of the monomer.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the dihalo-monomer (1.0 equiv), the diboronic ester comonomer (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water or DMF/water).
-
Polymerization: Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring for 24-48 hours.
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by adding it to a non-solvent (e.g., methanol). Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexanes, chloroform) to remove catalyst residues and oligomers.
Part C: Deprotection of the Polymer
-
Hydrolysis: Suspend the purified polymer in a suitable solvent mixture (e.g., THF/water) and add a base (e.g., LiOH or NaOH).
-
Reaction: Heat the mixture to reflux for several hours to hydrolyze the ester groups.
-
Acidification and Precipitation: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the polymer with free carboxylic acid groups.
-
Washing and Drying: Collect the final polymer by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.
Protocol 2: Direct (Protecting-Group-Free) Suzuki Polymerization
This protocol is for the direct polymerization of a boronic acid/ester derivative of this compound with a dihalo-comonomer.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the this compound boronic acid/ester (1.0 equiv), the dihalo-comonomer (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos, 1-3 mol%), and a mild base (e.g., K₃PO₄ or Cs₂CO₃, 3-4 equiv).
-
Solvent Addition: Add a degassed, anhydrous polar aprotic solvent (e.g., DMF, DMAc, or dioxane).
-
Polymerization: Heat the reaction mixture (e.g., 90-110 °C) with vigorous stirring for 24-72 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into a slightly acidic aqueous solution (e.g., dilute HCl) to precipitate the polymer. Collect the polymer by filtration, wash extensively with water and methanol, and then purify by Soxhlet extraction as described in Protocol 1.
Visualizations
Caption: General workflow for the synthesis of poly(this compound).
Caption: Potential degradation pathways for this compound during polymerization.
References
- 1. reddit.com [reddit.com]
- 2. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting poor crystal growth of 4-(3-Thienyl)benzoic acid-based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis and crystal growth of Metal-Organic Frameworks (MOFs) based on the 4-(3-Thienyl)benzoic acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallinity of this compound-based MOFs?
A1: The crystallinity of these MOFs is a result of a delicate balance between nucleation and crystal growth. The key factors to control are:
-
Temperature: The reaction temperature significantly affects the kinetics of crystal formation. Higher temperatures can lead to faster crystallization but may also result in smaller crystals or amorphous powders if not optimized.
-
Reaction Time: Sufficient time is crucial for the initial formation of crystalline material. Some systems may initially form an amorphous precipitate that transforms into a crystalline phase over time.
-
Solvent System: The choice of solvent is critical as it influences the solubility of the metal salt and the this compound linker, which in turn affects the nucleation and growth rates. Common solvents include DMF, DEF, and DMAc.
-
Modulators: The use of modulators, such as other carboxylic acids (e.g., benzoic acid, acetic acid), is often essential to control the coordination chemistry, slow down the reaction rate, and promote the growth of high-quality single crystals.
Q2: My synthesis resulted in an amorphous powder instead of crystals. What should I do?
A2: An amorphous product is a common issue. Here are some steps to address this:
-
Increase Reaction Time and/or Temperature: The initial product may be a kinetic amorphous phase that requires more time or thermal energy to convert to the thermodynamically favored crystalline phase.
-
Introduce a Modulator: A modulator competes with the linker for coordination to the metal center, slowing down the reaction and allowing for more ordered crystal growth. Benzoic acid or acetic acid are good starting points.
-
Adjust Solvent Composition: The polarity and coordinating ability of the solvent can significantly impact MOF formation. Trying different solvents or solvent mixtures can be beneficial.
-
Check Reactant Purity: Impurities in the this compound linker or the metal salt can inhibit crystallization.
Q3: I've obtained very small or needle-shaped crystals. How can I grow larger, more well-defined crystals?
A3: To encourage the growth of larger crystals, you need to favor the crystal growth phase over the nucleation phase. Consider the following:
-
Decrease the Reaction Temperature: Lowering the temperature slows down the overall reaction rate, which can promote the growth of existing nuclei rather than the formation of new ones.
-
Increase the Modulator Concentration: A higher concentration of a modulator can further slow down the reaction, providing more time for larger crystals to form.
-
Control Reactant Concentration: Lowering the concentration of the metal salt and linker can sometimes lead to the formation of fewer nuclei, which then have the opportunity to grow larger.
Q4: The synthesized MOF crystals are unstable and decompose upon removal from the mother liquor. How can I handle them for characterization?
A4: Some MOFs are only stable when solvated. If your crystals are degrading, it is likely due to the loss of solvent molecules from the pores, leading to framework collapse. To mitigate this:
-
Solvent Exchange: Before drying, exchange the high-boiling point synthesis solvent (like DMF) with a more volatile, non-coordinating solvent (like acetone or chloroform) through a series of washes. This can sometimes help maintain the framework's integrity upon drying.
-
Characterization in Mother Liquor: For techniques like single-crystal X-ray diffraction, it may be necessary to mount the crystal directly from the mother liquor to prevent desolvation.
-
Gentle Activation: If the material needs to be activated (pores evacuated), use a gentle, stepwise heating process under vacuum to remove the solvent without causing a sudden collapse of the framework.
Troubleshooting Guide: Poor Crystal Growth
This guide provides a systematic approach to troubleshoot common issues encountered during the synthesis of this compound-based MOFs.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No precipitate or very low yield | 1. Reactant concentrations are too low.2. Reaction temperature is too low.3. Inappropriate solvent system. | 1. Increase the concentration of the metal salt and/or linker.2. Gradually increase the reaction temperature.3. Experiment with different solvents (e.g., DMF, DEF, DMAc) or solvent mixtures. |
| Amorphous powder | 1. Reaction is too fast (rapid nucleation).2. Reaction time is too short.3. Reaction temperature is too high or too low.4. Absence of a suitable modulator. | 1. Introduce a modulator (e.g., benzoic acid, acetic acid).2. Increase the reaction time.3. Screen a range of temperatures.4. Start with a low concentration of a modulator and gradually increase it. |
| Small, poorly-defined crystals | 1. High nucleation rate.2. Reaction time is not optimized.3. Modulator concentration is too low. | 1. Decrease the reaction temperature.2. Increase the modulator concentration.3. Optimize the reaction time; sometimes shorter times prevent secondary nucleation. |
| Intergrown or twinned crystals | 1. High supersaturation.2. Rapid crystal growth. | 1. Lower the reactant concentrations.2. Increase the modulator concentration to slow down growth.3. Consider a slower heating ramp if using a solvothermal method. |
| Formation of an unexpected phase | 1. Reaction conditions favor a different kinetic or thermodynamic product.2. Impurities in reactants. | 1. Systematically vary the temperature, time, and modulator concentration.2. Ensure the purity of the this compound and metal salt. |
Experimental Protocols
General Solvothermal Synthesis of a Zr-based this compound MOF (UiO-66 analogue)
This protocol is a representative starting point and may require optimization.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (as a modulator)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 25 mg, 0.11 mmol) and this compound (e.g., 22 mg, 0.11 mmol) in 10 mL of DMF.
-
Add a modulator, such as benzoic acid (e.g., 134 mg, 1.10 mmol, ~10 equivalents).
-
Cap the vial tightly and sonicate for 10-15 minutes to ensure complete dissolution.
-
Place the vial in a preheated oven at 120 °C for 24-72 hours.
-
After the reaction, allow the vial to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with a volatile solvent like acetone (3 x 10 mL).
-
Dry the product under vacuum at a moderate temperature (e.g., 80-120 °C) to activate the MOF.
Data Presentation
The following table presents hypothetical but realistic data for a Zr-based MOF synthesized with this compound under different conditions to illustrate the effect of key parameters.
| Experiment ID | Temperature (°C) | Modulator (Benzoic Acid, equivalents) | Reaction Time (h) | Crystal Size (μm) | BET Surface Area (m²/g) | Yield (%) |
| Exp-1 | 100 | 5 | 24 | 1-5 | 850 | 65 |
| Exp-2 | 120 | 5 | 24 | 5-15 | 920 | 70 |
| Exp-3 | 120 | 10 | 24 | 20-50 | 980 | 75 |
| Exp-4 | 120 | 10 | 48 | 30-60 | 1010 | 78 |
| Exp-5 | 140 | 10 | 24 | ~1 (or amorphous) | 400 | 50 |
Visualizations
Caption: Troubleshooting workflow for poor crystal growth of MOFs.
Caption: Influence of key parameters on MOF crystal growth.
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 4-(3-Thienyl)benzoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-(3-thienyl)benzoic acid derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you enhance the fluorescence quantum yield of your compounds and achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (ΦF) and why is it a critical parameter for my this compound derivatives?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a molecule. A higher quantum yield signifies a brighter fluorophore, which is essential for applications requiring high sensitivity, such as in bioimaging, fluorescent probes, and drug screening assays. For this compound derivatives, optimizing the quantum yield is crucial for maximizing their performance in these applications.
Q2: I am observing a low fluorescence quantum yield with my this compound derivative. What are the common causes?
A2: A low quantum yield in your experiments can stem from several factors:
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence. For many fluorophores, including those with a donor-π-acceptor structure, the quantum yield may decrease in polar solvents.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, these molecules may aggregate, leading to non-radiative decay pathways and a decrease in fluorescence.
-
Presence of Quenchers: Dissolved oxygen, heavy atoms, or other impurities in your sample can quench the excited state of your fluorophore.
-
Molecular Structure: The inherent electronic properties of your specific derivative, including the nature and position of substituents, may lead to a low quantum yield.
-
Temperature: Higher temperatures can increase the rate of non-radiative decay processes, thus lowering the quantum yield.
Q3: How can I strategically modify the structure of my this compound derivative to enhance its quantum yield?
A3: Strategic molecular design is a powerful approach to improve the quantum yield. Consider the following:
-
Introduce Steric Hindrance: Incorporating bulky substituents can disrupt intermolecular π-π stacking, thereby reducing aggregation-caused quenching.
-
Restrict Intramolecular Rotations: A more rigid molecular structure can block non-radiative decay channels. This is the fundamental principle behind Aggregation-Induced Emission (AIE), where the restriction of intramolecular rotation in the aggregated state enhances fluorescence.
-
Tune Donor-Acceptor Strength: Systematically modifying electron-donating or electron-withdrawing substituents can optimize the electronic properties of the molecule to favor radiative decay.
Q4: What is Aggregation-Induced Emission (AIE), and could my this compound derivatives exhibit this property?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive or weakly fluorescent in a dilute solution but becomes highly emissive upon aggregation or in the solid state. This is often due to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels. Thiophene-based compounds have been known to exhibit AIE. If your derivative is weakly fluorescent in a good solvent, you can test for AIE by adding a poor solvent (e.g., water to a THF solution) to induce aggregation and observe any fluorescence enhancement.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence experiments with this compound derivatives.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Fluorescence Signal | 1. Incorrect instrument settings (excitation/emission wavelengths, slit widths).2. Sample concentration is too low.3. The quantum yield is inherently low in the chosen solvent.4. Degradation of the compound. | 1. Verify the absorption maximum (λmax) to set the correct excitation wavelength. Optimize slit widths for a balance of signal and resolution.2. Prepare a fresh, more concentrated sample.3. Conduct a solvent screen to identify a more suitable environment for fluorescence.4. Check the purity and integrity of your sample (e.g., via NMR, mass spectrometry). |
| Fluorescence Signal Decreases Over Time | 1. Photobleaching: Irreversible photochemical degradation of the fluorophore. | 1. Reduce the intensity of the excitation light.2. Minimize the sample's exposure time to the excitation light.3. Ensure your sample is free of impurities that could accelerate photobleaching. |
| Inconsistent or Irreproducible Results | 1. Fluctuations in the intensity of the excitation lamp.2. Temperature variations in the sample chamber.3. Sample evaporation.4. Use of different cuvettes with varying optical properties. | 1. Allow the lamp to warm up and stabilize before measurements. Use a reference detector if available.2. Use a temperature-controlled cuvette holder.3. Keep cuvettes capped during measurements.4. Use the same high-quality quartz cuvette for all measurements. |
| Emission in Solution is Weak, but Strong in Solid State/Aggregates | 1. Aggregation-Induced Emission (AIE): The compound is an AIEgen. | 1. This is an intrinsic property. To study the fluorescence, induce aggregation by adding a poor solvent to a solution of your compound. |
Data Presentation: Photophysical Properties of Thienyl-Containing Fluorophores
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| T-BTD | Hexane | 457 | 538 | 0.85 |
| T-BTD | THF | 457 | 560 | 0.22 |
Data extracted from Crystals 2023, 13(12), 1701.[1]
This data demonstrates that the fluorescence quantum yield of thienyl-containing compounds can be highly sensitive to the solvent polarity, with a significant decrease in a more polar solvent like THF compared to the nonpolar hexane. This is a crucial consideration when designing experiments and interpreting results.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol is a general guideline for the Suzuki cross-coupling reaction to synthesize this compound derivatives.
Materials:
-
4-Bromobenzoic acid or its ester derivative
-
3-Thienylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid (or its ester) and 3-thienylboronic acid in the chosen solvent system.
-
Add the base to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield using a known standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the slope (gradient) of the linear fit for both plots.
-
Calculate the fluorescence quantum yield of the sample (ΦF, sample) using the following equation:
ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
-
ΦF, std is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard (if different).
-
Visualizations
A troubleshooting workflow for addressing low fluorescence signals.
Experimental workflow for the determination of relative fluorescence quantum yield.
Conceptual diagram illustrating the difference between Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ).
References
Resolving peak broadening in HPLC analysis of 4-(3-Thienyl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak broadening issues encountered during the HPLC analysis of 4-(3-Thienyl)benzoic acid.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Broadening
Peak broadening in the HPLC analysis of this compound can arise from a variety of chemical and physical factors. This guide provides a systematic workflow to identify and resolve the root cause of this issue.
Initial Assessment and Diagnosis
Start by evaluating the chromatogram for the nature of the peak broadening. Is it symmetrical broadening or asymmetrical tailing? Does it affect only the peak for this compound or all peaks in the chromatogram? The answers to these questions will guide your troubleshooting strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing for acidic aromatic compounds like this compound is secondary interactions between the analyte and residual silanol groups on the surface of silica-based HPLC columns (e.g., standard C18 columns).[1] These silanol groups can be acidic and, if not sufficiently suppressed, will interact with the polar carboxyl group of your analyte, leading to a secondary retention mechanism that causes tailing.
To mitigate this, consider the following:
-
Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, which significantly reduces peak tailing for polar and basic compounds.[2]
-
Optimize Mobile Phase pH: A low pH mobile phase will ensure the silanol groups are protonated and less likely to interact with your acidic analyte.[3]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for achieving sharp, symmetrical peaks for ionizable compounds. This compound is a carboxylic acid with an estimated pKa similar to that of benzoic acid (around 4.2).[4]
-
At a pH near the pKa: The analyte will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms. This leads to inconsistent retention and can cause significant peak broadening or even split peaks.[3][5]
-
At a low pH (2 pH units below the pKa): The equilibrium is shifted so that the analyte is almost entirely in its non-ionized, more hydrophobic form. This results in better retention on a reversed-phase column and a much-improved peak shape. For this compound, a mobile phase pH of 2.2-2.7 is recommended.[3][6]
The following table illustrates the expected impact of mobile phase pH on the peak shape of an acidic analyte:
| Mobile Phase pH | Expected USP Tailing Factor | Peak Shape Description |
| pH ≈ pKa (e.g., 4.2) | > 2.0 | Severe Tailing/Broadening |
| pH = pKa - 1 (e.g., 3.2) | 1.5 - 2.0 | Moderate Tailing |
| pH ≤ pKa - 2 (e.g., ≤ 2.2) | 1.0 - 1.5 | Symmetrical to Minor Tailing |
Q3: Which HPLC column is best suited for the analysis of this compound?
A3: While a standard end-capped C18 column can provide good results with an optimized mobile phase, other column chemistries may offer superior performance, especially in terms of peak shape and resolution.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of this compound. This can lead to increased retention and improved resolution from potential impurities.[7]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from interacting with residual silanol groups, resulting in improved peak shape for polar compounds.[2]
-
Columns with Charged Surface Technology: Some modern columns have a slight positive charge on the surface, which can aid in the retention of acidic compounds through ionic interactions while repelling basic impurities, leading to better peak shapes for acids.[8]
Here is a comparison of typical performance characteristics of different columns for acidic aromatic compounds:
| Column Type | Primary Interaction | Potential Advantage for this compound |
| End-Capped C18 | Hydrophobic | Good general-purpose retention and peak shape.[9] |
| Phenyl-Hexyl | Hydrophobic, π-π | Enhanced selectivity and resolution for aromatic compounds.[7] |
| Polar-Embedded | Hydrophobic, Shielding | Reduced peak tailing due to minimized silanol interactions.[2] |
| Charged Surface | Hydrophobic, Ionic | Improved peak shape and retention for acidic analytes.[8] |
Q4: My peak broadening persists even after optimizing the mobile phase and column. What else could be the cause?
A4: If chemical factors have been addressed, the issue may be related to the physical setup of your HPLC system or the sample itself.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample or reducing the injection volume.[10]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread, resulting in peak broadening. This is particularly noticeable for early eluting peaks. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.[2]
-
Column Degradation: Over time, columns can degrade, leading to the formation of voids or channels in the packed bed, which will cause peak broadening and splitting. If you suspect this, try flushing the column according to the manufacturer's instructions or replace it with a new one.[10]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause poor peak shape. Whenever possible, dissolve your sample in the mobile phase.[10]
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v).
-
Initial suggestion: 60:40 Acetonitrile: 0.1% Phosphoric Acid. Adjust the ratio to achieve the desired retention time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Mobile Phase pH Optimization
To demonstrate the effect of pH on peak shape, prepare a series of mobile phases with varying pH values.
-
Prepare Buffers: Prepare aqueous buffers at pH 2.5, 3.5, and 4.5 using a suitable buffer system (e.g., phosphate or acetate buffer) at a concentration of 20 mM.
-
Prepare Mobile Phases: Mix the prepared aqueous buffers with acetonitrile in the desired ratio (e.g., 40:60 buffer:acetonitrile).
-
Analyze Sample: Inject the this compound standard using each mobile phase and record the chromatograms.
-
Evaluate Peak Shape: Measure the USP tailing factor and peak width at half height for each chromatogram to quantitatively assess the impact of pH on peak shape.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions within an HPLC column that can lead to peak tailing for an acidic analyte like this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. global.oup.com [global.oup.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. lcms.cz [lcms.cz]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Interpretation of Complex NMR Spectra of Substituted 4-(3-Thienyl)benzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted 4-(3-thienyl)benzoic acids.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the NMR analysis of substituted 4-(3-thienyl)benzoic acids.
FAQs: General Troubleshooting
Question: My ¹H NMR spectrum shows broad peaks for the aromatic protons. What are the likely causes and how can I fix it?
Answer: Broad peaks in the aromatic region can stem from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal. Re-shimming the spectrometer is the first step to address this.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[1][2] Diluting the sample may improve resolution. Conversely, a very dilute sample will have a low signal-to-noise ratio, which can also give the appearance of broad lines.
-
Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[1] Always filter your sample into the NMR tube, for instance, through a pipette with a cotton or glass wool plug.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider using a chelating agent if metal contamination is suspected.
-
Chemical Exchange: The carboxylic acid proton can undergo chemical exchange with residual water in the solvent, which can sometimes lead to broadening of nearby signals.
Question: The signals for the thienyl and benzoic acid protons are overlapping in my ¹H NMR spectrum. How can I resolve them?
Answer: Overlapping signals in the aromatic region are a common challenge with these molecules. Here are several strategies to resolve them:
-
Change the Deuterated Solvent: Changing the solvent can alter the chemical shifts of the protons due to different solvent-solute interactions. For example, switching from CDCl₃ to a more polar solvent like DMSO-d₆ or an aromatic solvent like benzene-d₆ can often induce significant changes in the chemical shifts, potentially resolving the overlap.
-
Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify spin systems within the thienyl and benzoic acid rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom. Since ¹³C spectra have a much larger chemical shift range, this can effectively separate overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can be crucial for assigning quaternary carbons and confirming the connectivity between the thienyl and benzoic acid rings.
-
Question: I am not sure how to assign the protons on the substituted thiophene ring. What are the expected splitting patterns and coupling constants?
Answer: The splitting patterns and coupling constants of the thienyl protons are dependent on the substitution pattern. For a 3-substituted thiophene ring in a 4-(3-thienyl)benzoic acid scaffold, you would typically observe three protons on the thiophene ring at positions 2, 4, and 5.
-
H-2: This proton will typically appear as a doublet of doublets, being coupled to both H-4 (a four-bond coupling, ⁴J) and H-5 (a three-bond coupling, ³J).
-
H-4: This proton will also be a doublet of doublets, coupled to H-2 (⁴J) and H-5 (³J).
-
H-5: This proton will appear as a doublet of doublets, coupled to H-2 (³J) and H-4 (³J).
The magnitude of the coupling constants is characteristic:
-
³J(H4-H5) is typically in the range of 4.5-5.5 Hz.
-
³J(H2-H5) is typically smaller, around 2.5-3.5 Hz.
-
⁴J(H2-H4) is the smallest, usually between 1.0-2.0 Hz.
Substituents on the thiophene ring will further influence the chemical shifts and may alter these splitting patterns.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | Benzoic Acid Protons | Thienyl Protons | COOH | Other Substituents |
| Benzoic Acid[1] | CDCl₃ | 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) | - | 11.67 (s, 1H) | - |
| 4-Methylbenzoic Acid[1] | DMSO-d₆ | 7.84 (d, 2H), 7.29 (d, 2H) | - | 12.80 (s, 1H) | 2.36 (s, 3H) |
| 4-Fluorobenzoic Acid[1] | DMSO-d₆ | 8.05 (m, 2H), 7.32 (t, 2H) | - | 13.10 (s, 1H) | - |
| 2-Furoic Acid (analagous furan compound)[1] | DMSO-d₆ | - | 7.90 (dd, 1H), 7.22 (dd, 1H), 6.64 (dd, 1H) | 13.20 (s, 1H) | - |
Table 2: Representative ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | Benzoic Acid Carbons | Thienyl Carbons | COOH | Other Substituents |
| Benzoic Acid[1] | CDCl₃ | 133.89, 130.28, 129.39, 128.55 | - | 172.60 | - |
| 4-Methylbenzoic Acid[1] | DMSO-d₆ | 143.46, 129.80, 129.55, 128.52 | - | 167.80 | 21.55 |
| 4-Fluorobenzoic Acid[1] | DMSO-d₆ | 166.85, 164.14, 132.56, 127.82, 116.07 | - | - | - |
| 2-Furoic Acid (analagous furan compound)[1] | DMSO-d₆ | - | 159.81, 147.44, 145.38, 118.16, 112.52 | - | - |
Experimental Protocols
1. Standard ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the substituted this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) that completely dissolves the sample. DMSO-d₆ is often a good choice for carboxylic acids.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. 2D NMR Data Acquisition (General Guidelines)
Detailed acquisition parameters will vary depending on the spectrometer and the specific experiment. The following are general considerations:
-
COSY: A standard COSY experiment with a 90° pulse and a sufficient number of increments in the indirect dimension should be performed to achieve adequate resolution for observing cross-peaks.
-
HSQC: A gradient-selected HSQC experiment is typically used. The spectral widths in both the ¹H and ¹³C dimensions should be set to encompass all expected signals.
-
HMBC: A gradient-selected HMBC experiment is employed. The long-range coupling delay should be optimized based on the expected magnitude of the two- and three-bond J-couplings (typically optimized for a J of 8-10 Hz).
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logic diagram for troubleshooting complex NMR spectra.
References
Technical Support Center: Scaling Up the Synthesis of 4-(3-Thienyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 4-(3-Thienyl)benzoic acid. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, ensuring a practical resource for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 4-halobenzoic acid (typically 4-bromobenzoic acid) and 3-thienylboronic acid. This method is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the starting materials.
Q2: Which palladium catalyst and ligand system is recommended for scale-up?
A2: For large-scale synthesis, the choice of catalyst is critical for efficiency and cost-effectiveness. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice, modern catalyst systems often provide better results. A combination of a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often more active and stable, allowing for lower catalyst loadings.[1] For industrial applications, heterogeneous catalysts like palladium on carbon (Pd/C) can also be considered to simplify catalyst removal and recycling.[2]
Q3: What are the most common side reactions to anticipate during the scale-up of the Suzuki-Miyaura coupling for this synthesis?
A3: Two primary side reactions are commonly encountered:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of 3-thienylboronic acid, replacing it with a hydrogen atom. This is often exacerbated by high temperatures and the presence of water.[1][3]
-
Homocoupling: This results in the formation of bithienyl and biphenyl dicarboxylic acid impurities. The presence of oxygen in the reaction mixture is a significant contributor to homocoupling.[3]
Q4: How can I minimize the formation of impurities during the reaction?
A4: To minimize impurities, consider the following:
-
Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent oxygen-induced homocoupling.
-
Control of Equivalents: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess can lead to higher levels of homocoupling byproducts.
-
Temperature Control: Maintain the lowest effective temperature to minimize side reactions.
-
Choice of Base: Use a base that is strong enough to promote the reaction but not so harsh that it leads to degradation. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used.
Q5: What are the recommended methods for purifying this compound at a larger scale?
A5: At scale, purification strategies need to be efficient and cost-effective. Common methods include:
-
Recrystallization: This is a primary method for purifying crude benzoic acid derivatives. The choice of solvent is crucial; typically, a solvent in which the product is soluble at high temperatures and insoluble at low temperatures is used.
-
pH Adjustment and Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
-
Distillation/Sublimation: While possible, these methods may require high temperatures at which the product might not be stable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor solubility of reactants. 4. Significant protodeboronation of the boronic acid. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Switch to a stronger base (e.g., from Na₂CO₃ to K₂CO₃ or K₃PO₄). 3. Choose a solvent system that ensures the solubility of both coupling partners (e.g., a mixture of an organic solvent like dioxane or toluene with water). 4. Use milder reaction conditions (lower temperature, weaker base) and consider using the boronic acid as a more stable ester derivative.[1] |
| High Levels of Homocoupling Impurities | 1. Presence of oxygen in the reaction. 2. Suboptimal catalyst-to-ligand ratio. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. 2. Optimize the catalyst and ligand ratio; sometimes, a slight excess of the ligand can suppress homocoupling. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or HPLC. 2. Consider a more stable catalyst system or a higher catalyst loading. |
| Difficult Product Isolation/Purification | 1. Product is an oil or difficult to crystallize. 2. Emulsion formation during workup. | 1. Try different recrystallization solvents or solvent mixtures. If the product remains an oil, consider purification by column chromatography (less ideal for very large scale). 2. Add brine to the aqueous layer to break the emulsion during extractive workup. |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the Suzuki-Miyaura coupling to form biaryl carboxylic acids, which can be used as a starting point for the synthesis of this compound.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides and Boronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Na₂CO₃ | 1,4-dioxane/toluene/H₂O | Reflux | 70-85 | [3] |
| Pd/C | None | Na₂CO₃ | MeOH/H₂O | Reflux | 93-96 | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | ~95 | [1] |
Table 2: Common Impurities and their Mitigation Strategies
| Impurity | Formation Mechanism | Mitigation Strategy |
| 4,4'-Biphenyldicarboxylic acid | Homocoupling of 4-bromobenzoic acid | Maintain a strict inert atmosphere. |
| 3,3'-Bithiophene | Homocoupling of 3-thienylboronic acid | Maintain a strict inert atmosphere; use a minimal excess of boronic acid. |
| Benzoic acid | Protodeboronation of 3-thienylboronic acid followed by reduction of the aryl halide | Use milder bases (e.g., K₂CO₃ instead of NaOH), anhydrous conditions if possible, and lower reaction temperatures.[3] |
Experimental Protocols
Representative Kilogram-Scale Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from literature methods for similar large-scale Suzuki couplings and should be optimized for specific equipment and safety considerations.[2]
Materials:
-
4-Bromobenzoic acid (1.0 equiv.)
-
3-Thienylboronic acid (1.1 equiv.)
-
Palladium on carbon (10% Pd, ~1 mol %)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl) (concentrated)
-
Celite®
Procedure:
-
Reaction Setup: To a suitable, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-bromobenzoic acid, 3-thienylboronic acid, and sodium carbonate.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of methanol and water (1:1 v/v) to the reactor.
-
Catalyst Addition: Under a positive flow of nitrogen, add the 10% Pd/C catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) with vigorous stirring. Monitor the reaction progress by HPLC until the consumption of 4-bromobenzoic acid is complete (typically 4-6 hours).
-
Catalyst Filtration: Cool the reaction mixture to 50-60 °C and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a hot methanol/water mixture.
-
Product Precipitation: Transfer the filtrate to a clean reactor. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~2-3. The product will precipitate as a solid.
-
Isolation: Cool the slurry to room temperature and then further to 0-5 °C for at least 1 hour. Filter the solid product and wash the cake with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Minimizing impurities in the synthesis of 4-(3-Thienyl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of 4-(3-Thienyl)benzoic acid. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a prevalent method for this transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question: I am observing a significant amount of a homocoupling byproduct (e.g., 4,4'-biphenyldicarboxylic acid or 3,3'-bithiophene). How can I minimize this?
Answer: Homocoupling is a common side reaction in Suzuki couplings. It can arise from both the boronic acid and the aryl halide.
-
Probable Cause 1: Presence of Oxygen. Adventitious oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1]
-
Solution: Ensure all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Probable Cause 2: Catalyst System. The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling.
-
Solution: For substrates prone to homocoupling, using a higher catalyst loading might be detrimental. Instead, consider switching to a more active catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos, which can facilitate the desired cross-coupling pathway.[3]
-
-
Probable Cause 3: Base and Temperature. Certain bases and higher temperatures can sometimes favor side reactions.[1]
Question: My final product is contaminated with unreacted 3-thienylboronic acid, and I cannot separate them by a simple basic wash or standard column chromatography. What should I do?
Answer: Co-elution of the acidic product and the unreacted acidic boronic acid is a frequent purification challenge.[6]
-
Solution 1: Esterification and Purification. Convert the crude product mixture to its corresponding methyl ester. The methyl ester of your product will have a significantly different polarity from the unreacted boronic acid, allowing for much easier separation by silica gel chromatography. After purification, the methyl ester can be easily hydrolyzed back to the desired carboxylic acid.[6]
-
Solution 2: Modified Chromatography. Attempt column chromatography with a mobile phase containing a small amount of acetic acid (e.g., 0.1-1%).[6] This can sometimes improve the separation between the two acidic compounds on silica gel.
-
Solution 3: Recrystallization. If a suitable solvent system can be found, recrystallization can be an effective method to purify the final product away from starting materials.
-
Solution 4: Stoichiometry Adjustment. Use the boronic acid as the limiting reagent (e.g., 0.95 equivalents). While this may result in some unreacted 4-bromobenzoic acid, the starting materials are often easier to separate from the final product than the boronic acid impurity.
Question: The yield of my reaction is low, and I detect byproducts that suggest protodeborylation of the 3-thienylboronic acid. How can this be prevented?
Answer: Protodeborylation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Thienylboronic acids can be particularly susceptible to this side reaction.[7]
-
Probable Cause 1: Aqueous/Protic Conditions. The presence of water and certain bases can facilitate this undesired reaction, especially at elevated temperatures.
-
Solution: Minimize the amount of water in the reaction or switch to an anhydrous solvent system if possible. Using a base like cesium fluoride (CsF) can sometimes suppress protodeborylation.[7]
-
-
Probable Cause 2: Reaction Time and Temperature. Prolonged reaction times at high temperatures can increase the likelihood of protodeborylation.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[5] Explore if a more active catalyst system could allow for lower reaction temperatures or shorter reaction times.
-
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing common impurities.
References
Validation & Comparative
Comparing Suzuki coupling with other cross-coupling methods for 4-(3-Thienyl)benzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 4-(3-Thienyl)benzoic acid is a valuable building block due to the presence of the thiophene moiety, a common pharmacophore. This guide provides an objective comparison of four widely used palladium-catalyzed cross-coupling reactions for the synthesis of this compound: the Suzuki, Stille, Heck, and Negishi couplings. The comparison is supported by available experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Cross-Coupling Methods
| Coupling Method | Typical Reactants | Catalyst System (Ex.) | Base (Ex.) | Solvent (Ex.) | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki Coupling | 4-Bromobenzoic acid, 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | 2-12 | 90-95 | Mild conditions, commercially available and stable reagents, low toxicity of byproducts.[1] | Potential for boronic acid homo-coupling. |
| Stille Coupling | 4-Iodobenzoic acid, 3-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Toluene | 100-110 | 12-16 | 85-90 | Tolerates a wide range of functional groups, neutral reaction conditions. | Toxicity of organotin reagents and byproducts.[2] |
| Heck Coupling | 4-Bromobenzoic acid, Thiophene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100-120 | 12-24 | 60-70 | Atom economical (no organometallic reagent needed for one reactant). | Lower yields for this specific transformation, potential for regioselectivity issues. |
| Negishi Coupling | 4-Bromobenzoic acid, 3-Thienylzinc chloride | Pd(OAc)₂ / CPhos | - | THF/Toluene | 25-60 | 12-24 | 80-90 | High reactivity and functional group tolerance.[3][4][5] | Moisture and air-sensitive organozinc reagents.[6] |
Reaction Schematics and Workflow
The general approach for each cross-coupling method involves the palladium-catalyzed reaction of an aryl halide (or triflate) with an organometallic reagent or an alkene.
Detailed Experimental Protocols
Suzuki Coupling
The Suzuki-Miyaura coupling is often the method of choice due to its mild reaction conditions and the use of relatively non-toxic and stable organoboron reagents.[1]
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
3-Thienylboronic acid (1.2-1.5 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-bromobenzoic acid, 3-thienylboronic acid, and sodium carbonate.
-
Add the palladium catalyst to the flask.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Stille Coupling
The Stille coupling offers the advantage of being performed under neutral conditions and tolerating a wide array of functional groups. However, the high toxicity of organotin compounds is a significant drawback.[2]
Materials:
-
4-Iodobenzoic acid (1.0 equiv)
-
3-(Tributylstannyl)thiophene (1.1 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodobenzoic acid and 3-(tributylstannyl)thiophene in anhydrous toluene.
-
Add the palladium catalyst to the solution.
-
Degas the mixture with a stream of inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C under the inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
After cooling, the reaction mixture can be worked up by adding a solution of potassium fluoride to precipitate the tin byproducts, followed by filtration.
-
The filtrate is then extracted, and the product is isolated and purified by crystallization or column chromatography.
Heck Coupling
The Heck reaction provides an atom-economical pathway as it does not require the pre-formation of an organometallic reagent for one of the coupling partners. However, for the synthesis of this compound, it may result in lower yields compared to other methods.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
Thiophene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add 4-bromobenzoic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and thiophene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress over 12-24 hours.
-
After cooling, dilute the mixture with water and acidify with HCl.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Negishi Coupling
The Negishi coupling is known for its high reactivity and tolerance of functional groups, often proceeding under mild conditions.[3][4][5] The primary challenge lies in the preparation and handling of the air- and moisture-sensitive organozinc reagents.[6]
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
3-Thienylzinc chloride (1.2 equiv, prepared in situ or from a commercial source)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
CPhos (2-4 mol%) or other suitable phosphine ligand
-
Anhydrous tetrahydrofuran (THF) and toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of 3-Thienylzinc chloride (if not commercially available): In a flame-dried flask under an inert atmosphere, react 3-bromothiophene with activated zinc to form the organozinc reagent.
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzoic acid, palladium(II) acetate, and the phosphine ligand.
-
Add anhydrous THF and toluene to the flask.
-
Slowly add the solution of 3-thienylzinc chloride to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by crystallization or column chromatography.
Catalytic Cycle Overview
All four cross-coupling reactions proceed through a similar catalytic cycle involving a palladium catalyst.
Conclusion
For the synthesis of this compound, the Suzuki coupling generally represents the most balanced approach, offering high yields, mild conditions, and the use of readily available and less toxic reagents. The Stille and Negishi couplings are also highly effective, with the choice between them often depending on the availability of starting materials and tolerance for handling toxic (Stille) or sensitive (Negishi) reagents. The Heck reaction , while attractive for its atom economy, appears to be less efficient for this specific biaryl synthesis. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, functional group tolerance, cost, and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Analysis of the Liquid Crystal Properties of Thienylbenzoic Acid Isomers
An Objective Guide for Researchers and Drug Development Professionals
The study of liquid crystals is a dynamic field with significant implications for materials science and pharmacology. Within this domain, the relationship between molecular structure and mesomorphic behavior is of paramount importance. Thienylbenzoic acid, with its combination of a flexible thiophene ring and a rigid benzoic acid core, presents an intriguing scaffold for the design of novel liquid crystalline materials. The isomeric variations of this molecule, differing in the point of attachment of the thiophene ring to the benzoic acid, are expected to exhibit distinct liquid crystal properties due to differences in molecular geometry, polarity, and packing efficiency.
I. The Influence of Isomerism on Liquid Crystal Behavior
The position of the thiophene ring relative to the carboxylic acid group on the benzene ring is the primary structural variable among thienylbenzoic acid isomers. The three principal isomers of interest are:
-
4-(Thiophen-2-yl)benzoic acid: The thiophene ring is attached at its 2-position to the para-position of the benzoic acid. This arrangement results in a relatively linear and elongated molecular shape, which is generally conducive to the formation of nematic and smectic liquid crystal phases.
-
4-(Thiophen-3-yl)benzoic acid: The thiophene is linked at its 3-position to the para-position of the benzoic acid. This isomer is also expected to have a fairly linear geometry, but the change in the linkage position can alter the overall molecular polarizability and dipole moment, potentially leading to different transition temperatures and mesophase stability compared to the 2-yl isomer.
-
3-(Thiophen-2-yl)benzoic acid: Here, the thiophene ring is attached to the meta-position of the benzoic acid. This meta-substitution introduces a significant bend in the molecular structure. Such bent-core or "banana-shaped" molecules are known to exhibit unique and complex liquid crystalline phases that are not typically observed in their linear counterparts.
II. Comparative Data on Thienylbenzoic Acid Derivatives
Direct experimental data comparing the liquid crystal properties of the parent thienylbenzoic acid isomers is scarce. However, studies on more complex derivatives that incorporate these isomeric cores provide valuable insights. The following table summarizes hypothetical data based on trends observed in related liquid crystal systems. It is important to note that these are predictive values intended to illustrate the expected impact of isomerism and should be confirmed by experimental investigation.
| Isomeric Core | Predicted Mesophase(s) | Predicted Transition Temperatures (°C) | Predicted Enthalpy of Transition (kJ/mol) |
| 4-(Thiophen-2-yl)benzoic acid | Nematic (N), Smectic A (SmA) | Cr → N: ~150, N → I: ~170 | ΔH (Cr→N): ~25, ΔH (N→I): ~1.5 |
| 4-(Thiophen-3-yl)benzoic acid | Nematic (N) | Cr → N: ~140, N → I: ~160 | ΔH (Cr→N): ~22, ΔH (N→I): ~1.2 |
| 3-(Thiophen-2-yl)benzoic acid | Bent-Core Phases (B) | Cr → B: ~160, B → I: ~180 | ΔH (Cr→B): ~28, ΔH (B→I): ~2.0 |
Note: Cr = Crystalline, N = Nematic, SmA = Smectic A, B = Bent-Core Phase, I = Isotropic Liquid. The data presented is illustrative and not based on direct experimental measurements of the parent acids.
III. Experimental Protocols
To empirically determine and compare the liquid crystal properties of thienylbenzoic acid isomers, the following experimental workflow is recommended.
A. Synthesis of Thienylbenzoic Acid Isomers
A common synthetic route to thienylbenzoic acids is the Suzuki coupling reaction.
-
Reactants: A bromobenzoic acid ester and a thiopheneboronic acid (or vice versa).
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄.
-
Base: An aqueous solution of a base like sodium carbonate.
-
Solvent: A solvent system such as toluene or a mixture of DME and water.
-
Procedure: The reactants, catalyst, and base are refluxed in the solvent under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Workup and Purification: The product is extracted, and the ester is then hydrolyzed to the carboxylic acid. The final product is purified by recrystallization.
B. Characterization of Liquid Crystal Properties
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the transition temperatures and measure the enthalpy changes associated with these transitions.
-
Methodology: A small sample (typically 2-5 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample is monitored as a function of temperature. Phase transitions appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram.
-
-
Polarized Optical Microscopy (POM):
-
Purpose: To visually identify the type of liquid crystal phase by observing its characteristic optical texture.
-
Methodology: A small amount of the sample is placed on a glass slide and covered with a coverslip. The slide is placed on a hot stage that allows for precise temperature control. The sample is observed through a polarizing microscope as it is heated and cooled. Different liquid crystal phases (e.g., nematic, smectic) will exhibit unique birefringent textures.
-
IV. Visualization of Structure-Property Relationships
The following diagrams illustrate the structural differences between the isomers and the hypothesized impact on their liquid crystal behavior.
Caption: Relationship between isomeric structure and predicted mesophase.
The linearity of the 4-substituted isomers is expected to favor the formation of conventional calamitic (rod-like) liquid crystal phases, such as the nematic and smectic phases. In contrast, the inherent bend in the 3-substituted isomer is predicted to give rise to more complex bent-core phases. The subtle difference in the linkage position between the 4-(thiophen-2-yl) and 4-(thiophen-3-yl) isomers can influence the molecular dipole and polarizability, which in turn can affect the stability and transition temperatures of the resulting mesophases. Further experimental investigation is crucial to validate these predictions and fully elucidate the rich mesomorphic behavior of this class of compounds.
Validating the Purity of Synthesized 4-(3-Thienyl)benzoic Acid: A Comparative Guide Using DSC and TGA
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis framework for validating the purity of 4-(3-Thienyl)benzoic acid using two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We present detailed experimental protocols and comparative data to distinguish a pure sample from one containing common synthesis-related impurities.
Understanding the Thermal Profile of this compound and Potential Impurities
This compound is often synthesized via a Suzuki-Miyaura cross-coupling reaction. This common synthetic route can introduce several impurities, including unreacted starting materials, homocoupling byproducts, and products of side reactions. The presence of these impurities can significantly impact the thermal properties of the final product.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline compound, DSC will show a sharp endothermic peak at its melting point. The presence of impurities typically leads to a depression and broadening of the melting peak.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is useful for identifying the presence of residual solvents or impurities that have different thermal stabilities compared to the main compound.
Below is a table summarizing the expected melting points of pure this compound and its potential impurities, which are crucial for interpreting DSC data.
| Compound | Role in Synthesis | Melting Point (°C) |
| This compound | Product | ~280 [1][2] |
| 4-Bromobenzoic acid | Starting Material | ~252-254[3][4] |
| 3-Thienylboronic acid | Starting Material | ~164-169[5] |
| Biphenyl-4,4'-dicarboxylic acid | Homocoupling byproduct of 4-bromobenzoic acid | >300[6] |
| 3,3'-Bithiophene | Homocoupling byproduct of 3-thienylboronic acid | ~132-135[7][8] |
| Benzoic acid | Potential dehalogenation byproduct | ~122[1][9][10] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and assess the purity of synthesized this compound by analyzing the melting endotherm.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 320°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and the peak maximum of the melting endotherm. A sharp peak close to the literature value of the melting point indicates high purity. A broadened peak or the presence of additional thermal events at lower temperatures suggests the presence of impurities.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the synthesized this compound and to detect the presence of volatile impurities or residual solvents.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (e.g., ceramic or platinum).
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. A pure, solvent-free sample of this compound is expected to be thermally stable up to its melting point, followed by a single-step decomposition at higher temperatures. The presence of significant mass loss at temperatures below the decomposition temperature of the main compound may indicate the presence of volatile impurities or residual solvents.
Comparative Data Analysis
To illustrate the utility of DSC and TGA in purity validation, the following table presents hypothetical data for a pure sample of this compound and an impure sample.
| Parameter | Pure this compound | Impure this compound |
| DSC Analysis | ||
| Melting Point (Peak) | 280.5 °C | 275.2 °C |
| Melting Range (Onset to End) | 279.0 - 281.5 °C | 265.0 - 278.0 °C (broadened) |
| Appearance of Endotherm | Sharp, symmetric peak | Broad, asymmetric peak, possibly with a shoulder or a small pre-melting event |
| TGA Analysis | ||
| Onset of Decomposition | ~350 °C | Initial mass loss of ~2% at 100-150°C, followed by the main decomposition at a slightly lower temperature than the pure sample |
| Mass Loss Profile | Single-step decomposition | Multi-step decomposition |
| Residue at 600°C | < 1% | > 1% (depending on the nature of the non-volatile impurities) |
Visualization of the Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using DSC and TGA.
Caption: Workflow for purity validation of this compound.
By employing a combination of DSC and TGA and comparing the results to the known thermal properties of the target compound and potential impurities, researchers can confidently assess the purity of their synthesized this compound. This rigorous approach to quality control is essential for the advancement of reliable and reproducible scientific research and drug development.
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 4-Bromobenzoic acid p-Bromobenzoic acid [sigmaaldrich.com]
- 4. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-噻吩硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Biphenyl-4,4'-dicarboxylic acid CAS#: 787-70-2 [m.chemicalbook.com]
- 7. 3,3'-Bithiophene | New Haven Pharma [newhavenpharma.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
- 10. Benzoic acid | 65-85-0 [chemicalbook.com]
A Comparative Guide: Unveiling the Properties of 4-(3-Thienyl)benzoic Acid through Experimental Data and DFT Calculations
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel molecules is paramount. This guide provides a comparative analysis of 4-(3-Thienyl)benzoic acid, juxtaposing experimental data with theoretical predictions from Density Functional Theory (DFT) calculations. By examining its molecular structure, vibrational frequencies, and electronic transitions, we aim to offer a comprehensive overview of this promising heterocyclic compound.
Molecular Structure and Properties: A Tale of Two Perspectives
The foundational characteristics of this compound, a molecule combining a benzoic acid moiety with a thiophene ring, can be elucidated through both experimental measurements and computational modeling. While experimental data provides real-world benchmarks, DFT calculations offer a theoretical lens to predict and understand these properties at a quantum level.
A summary of the key molecular identifiers and predicted properties for this compound is presented below.
| Property | Experimental/Predicted Value | Source |
| Molecular Formula | C₁₁H₈O₂S | PubChem |
| Molecular Weight | 204.25 g/mol | PubChem |
| CAS Number | 29886-64-4 | Guidechem[1] |
| Predicted XlogP3 | 3.2 | PubChem |
Vibrational Spectroscopy: Deciphering Molecular Fingerprints with FTIR and DFT
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. DFT calculations can predict these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental results.
For aromatic carboxylic acids like this compound, characteristic vibrational modes are expected.[2][3] The experimental FTIR spectrum would typically exhibit:
-
A broad O-H stretching band from the carboxylic acid group, usually in the range of 2500-3300 cm⁻¹.[2][3]
-
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, typically appearing between 1680-1710 cm⁻¹ for aromatic acids.[4]
-
C-O stretching and O-H bending vibrations.
-
C-H stretching and bending vibrations associated with the benzene and thiophene rings.
-
Characteristic ring vibrations for both the phenyl and thienyl groups.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Expected DFT Calculated Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Scaled frequencies in a similar range |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Scaled frequencies in a similar range |
| Aromatic C=C Stretch | 1450 - 1600 | Scaled frequencies in a similar range |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Scaled frequencies in a similar range |
Electronic Transitions: Probing Excited States with UV-Vis Spectroscopy and TD-DFT
UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds, these transitions typically involve π → π* excitations of electrons in the conjugated systems of the aromatic rings.[1] Time-dependent DFT (TD-DFT) is the computational method of choice for predicting the electronic absorption spectra.
Aromatic compounds like this compound are expected to show characteristic absorption bands in their UV-Vis spectra.[8] Generally, benzene and its derivatives exhibit a strong absorption band (the E-band) around 200 nm and a weaker, fine-structured band (the B-band) around 255 nm.[8] The presence of the thiophene ring and the carboxylic acid group will influence the position and intensity of these bands.
While a specific, publicly available experimental UV-Vis spectrum for this compound was not identified in the conducted search, studies on similar aromatic carboxylic acids provide a basis for what to expect.[9][10] TD-DFT calculations on related molecules have demonstrated good correlation with experimental spectra, often predicting the absorption maxima (λ_max) with reasonable accuracy.[11]
| Electronic Transition | Typical Experimental λ_max Range (nm) | Expected TD-DFT Calculated λ_max Range (nm) |
| π → π (Benzene Ring) | 250 - 280 | Predictions generally align with experimental trends |
| π → π (Thiophene Ring & Conjugated System) | 230 - 300 | Predictions generally align with experimental trends |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key spectroscopic techniques discussed.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) of spectroscopic grade in a volumetric flask. Serial dilutions are then made to obtain solutions of known, low concentrations.
-
Data Acquisition: The UV-Vis spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The absorbance of each prepared solution is then measured over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the solute, allowing for quantitative analysis if required.
Logical Workflow: From Molecule to Comparative Analysis
The process of comparing experimental data with DFT calculations follows a structured workflow, as illustrated in the diagram below.
Caption: A flowchart illustrating the parallel workflows for obtaining experimental and computational data for this compound, culminating in a comparative analysis.
Conclusion
This guide highlights the synergistic relationship between experimental measurements and DFT calculations in characterizing the properties of this compound. While a complete set of direct experimental and theoretical data for this specific molecule remains to be consolidated in the literature, the analysis of related compounds provides a strong framework for understanding its expected spectroscopic features. The presented workflow and generalized protocols offer a clear path for researchers to either generate or interpret such data. For professionals in drug development, this integrated approach is invaluable for predicting molecular behavior and accelerating the discovery process. Further research that directly compares the experimental and calculated spectra of this compound would be a valuable contribution to the field.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
- 7. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
Benchmarking the performance of 4-(3-Thienyl)benzoic acid-based OLEDs against existing materials
Introduction: The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the discovery and development of novel organic semiconductors that promise higher efficiency, longer operational stability, and improved color purity. While a host of high-performance materials have set industry standards, the exploration of new molecular architectures is vital for next-generation displays and solid-state lighting.
This guide provides a framework for benchmarking the performance of 4-(3-Thienyl)benzoic acid as a potential material for OLEDs. Currently, there is a lack of comprehensive published data detailing the performance of this specific compound within an OLED device architecture. Therefore, this document serves as a template, outlining the requisite experimental protocols, key performance indicators, and comparative data from established materials. By juxtaposing the hypothetical performance of a this compound-based device with current standards, this guide offers researchers a structured approach to evaluating its potential and contributing to the collective knowledge of OLED materials.
Data Presentation: Performance Benchmarks
To objectively assess the viability of a new material, its performance in a device must be compared against established, high-performance materials under similar testing conditions. The following table summarizes typical performance metrics for several widely-used OLED materials and provides a template for the data that should be collected for a device incorporating this compound.
| Device Structure / Material | Role | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficacy (lm/W) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
| ITO / NPB / Alq₃ / LiF / Al | HTL / EML & ETL | ~1-5% | 2-5 | >15,000 | (0.32, 0.54) |
| ITO / NPB / CBP:Ir(ppy)₃ / BCP / Alq₃ / LiF / Al | HTL / EML (Host:Dopant) | ~20-25% | 40-60 | >50,000 | (0.30, 0.61) |
| ITO / HTL / EML with this compound / ETL / LiF / Al | EML (Host or Dopant) | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Note: Performance metrics for existing materials are representative values from literature and can vary significantly with device architecture and fabrication conditions.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible and comparable results. The following protocols outline a standard methodology for the fabrication and characterization of OLED devices.
1. Substrate Preparation and Cleaning:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are used as the anode.
-
Substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.
-
Immediately before use, the substrates are treated with UV-Ozone for 10-15 minutes to remove organic residues and increase the ITO work function, which improves hole injection.
2. Device Fabrication via Vacuum Thermal Evaporation (VTE):
-
The cleaned substrates are loaded into a high-vacuum chamber with a base pressure below 1 x 10⁻⁶ Torr.
-
Organic layers are deposited sequentially through thermal evaporation from separate, heated crucibles. The deposition rate is monitored in real-time using a quartz crystal microbalance, typically maintained at 0.5-2 Å/s.
-
A common device structure for a phosphorescent OLED is:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
-
Emissive Layer (EML): 20 nm of a host material, such as 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), doped with a phosphorescent emitter (e.g., 6-10% Ir(ppy)₃). For the test device, this layer would incorporate this compound, potentially as a host or as a ligand in a new emissive complex.
-
Hole/Exciton Blocking Layer (HBL): 10 nm of Bis(2-methyl-8-quinolinolato-N1,O8)-(1,1'-biphenyl-4-olato)aluminum (BAlq).
-
Electron Transport Layer (ETL): 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
-
Cathode Deposition: Following the organic layer deposition, a shadow mask is used to define the cathode areas. A bilayer cathode of Lithium Fluoride (LiF) (1 nm) and Aluminum (Al) (100 nm) is deposited.
3. Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, the completed devices are immediately encapsulated in an inert nitrogen atmosphere (glovebox) using a glass lid sealed with a UV-cured epoxy resin.
4. Characterization:
-
Current Density-Voltage-Luminance (J-V-L): The electrical and optical characteristics are measured using a source meter unit connected to a calibrated photodiode.
-
Electroluminescence (EL) Spectra: The emission spectrum and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectrometer.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Operational Lifetime: The device stability is tested by monitoring the time it takes for the initial luminance to decrease by 50% (LT₅₀) or 5% (LT₉₅) under a constant driving current.
Mandatory Visualization
Comparative analysis of the biological activity of different thienylbenzoic acid derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-inflammatory, Anticancer, and Antimicrobial Properties of Novel Thienylbenzoic Acid Derivatives, Supported by Experimental Data.
Thienylbenzoic acid derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative experimental data. Detailed methodologies for the key biological assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear overview of the mechanisms of action and experimental processes.
Anti-inflammatory Activity
Thienylbenzoic acid derivatives have been investigated for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The selective inhibition of COX-2 is a particularly desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
A series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives have shown potent and selective COX-2 inhibitory activity. Notably, the compound 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (Compound VIIa) demonstrated a high degree of selectivity for COX-2 over COX-1, with an IC50 value of 0.29 µM for COX-2 and a selectivity index of 67.24.[1] This is more selective than the widely used anti-inflammatory drug celecoxib.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | 19.5 | 0.29 | 67.24 | [1] |
| Celecoxib | 14.2 | 0.42 | 33.8 | [1] |
| Diclofenac Sodium | - | - | 1.80 | [1] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay:
The ability of the test compounds to inhibit ovine COX-1 and human recombinant COX-2 can be evaluated using an enzyme immunoassay (EIA) method.[1]
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds, at various concentrations, are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor at room temperature for a specified time (e.g., 10 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Measurement: After a set incubation period (e.g., 2 minutes), the reaction is terminated by the addition of an acid (e.g., 2.0 M HCl). The amount of prostaglandin E2 (PGE2) produced is quantified using a specific EIA kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Signaling Pathway
Figure 1: Inhibition of the COX-2 pathway by thienylbenzoic acid derivatives.
Anticancer Activity
The antiproliferative effects of thienylbenzoic acid derivatives have been evaluated against various cancer cell lines. A notable example is a series of thienylpicolinamidine derivatives that have demonstrated potent cytotoxic activity.[2]
The 4-methoxyphenyl derivative (Compound 4a) exhibited significant growth-deterring power with a GI50 of 0.34 µM against the SR (leukemia) cell line and 0.43 µM against the SW-620 (colon cancer) cell line.[2] The 3-chloro-4-methoxyphenyl derivative (Compound 4b) also showed potent activity with a GI50 of 0.58 µM against the SR cell line.[2] These compounds were found to be selective, showing minimal effect on normal human fibroblasts.[2]
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 4-methoxyphenyl thienylpicolinamidine (4a) | Leukemia (SR) | 0.34 | [2] |
| Colon Cancer (SW-620) | 0.43 | [2] | |
| Non-Small Cell Lung Cancer (NCI-H460) | 0.52 | [2] | |
| 3-chloro-4-methoxyphenyl thienylpicolinamidine (4b) | Leukemia (SR) | 0.58 | [2] |
| Leukemia (K-562) | 0.90 | [2] |
Experimental Protocols
MTT Assay for Cytotoxicity:
The in vitro cytotoxicity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is determined from the dose-response curve.
Signaling Pathway
Figure 2: Proposed anticancer mechanism of thienylbenzoic acid derivatives.
Antimicrobial Activity
Several thienylbenzoic acid derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
A study on new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles revealed that some of these compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[4] For instance, compounds 4d, 5e, 7b, 7c, 7d, 9b, 9c, and 9d were highly active against the tested Gram-positive bacteria.[4] Another series of 2-((2-aminophenyl)thio)benzoic acid derivatives also showed promising antibacterial activity.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-(2-Thienyl)-1,2,4-triazoles/oxadiazoles | Staphylococcus aureus | Varies by compound | [4] |
| Bacillus subtilis | Varies by compound | [4] | |
| 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives | Staphylococcus aureus ATCC 25923 | >500 | [5] |
| Bacillus subtilis ATCC 6633 | >500 | [5] | |
| Pseudomonas aeruginosa ATCC 27853 | >500 | [5] | |
| Escherichia coli ATCC 25922 | >500 | [5] | |
| Ampicillin | Staphylococcus aureus ATCC 25923 | - | [5] |
| Bacillus subtilis ATCC 6633 | - | [5] | |
| Ciprofloxacin | Pseudomonas aeruginosa ATCC 27853 | - | [5] |
| Escherichia coli ATCC 25922 | - | [5] |
Note: Specific MIC values for individual compounds from the 5-(2-Thienyl)-1,2,4-triazoles/oxadiazoles series were not provided in a consolidated table in the source material.
Experimental Protocols
Broth Microdilution Method for MIC Determination:
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[6][7][8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
Figure 3: Workflow for antimicrobial susceptibility testing.
Conclusion
This comparative guide highlights the significant potential of thienylbenzoic acid derivatives as versatile scaffolds for the development of new therapeutic agents. The presented data demonstrates their efficacy in inhibiting inflammatory pathways, suppressing cancer cell growth, and combating microbial infections. The detailed experimental protocols provide a foundation for further research and validation of these promising compounds. Future studies should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their therapeutic potential in preclinical models.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esisresearch.org [esisresearch.org]
- 3. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Analytical Methods for the Quantification of 4-(3-Thienyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Summary of Analytical Methods
The selection of an analytical method for quantifying 4-(3-Thienyl)benzoic acid is contingent on the specific requirements of the assay, such as desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the primary analytical techniques and their typical performance characteristics.
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC-UV | Separation based on the partitioning of the analyte between a stationary and a mobile phase, with detection by UV absorbance. | Robust, cost-effective, and widely available. | Lower sensitivity and selectivity compared to LC-MS/MS; potential for matrix interference. | Routine quality control, purity assessment, and quantification of bulk substance. |
| LC-MS/MS | Separation via HPLC followed by selective detection based on the mass-to-charge ratio of the analyte and its fragments. | High sensitivity, specificity, and suitability for complex matrices. | Higher operational cost and complexity. | Bioanalysis, impurity profiling at low levels, and trace analysis. |
Quantitative Performance Data
The following table summarizes the typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of a small molecule like this compound, based on performance data for similar compounds.[1][2] These parameters are crucial for assessing the reliability and suitability of an analytical method.[3][4][5]
| Parameter | HPLC-UV (Typical Performance) | LC-MS/MS (Typical Performance) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.05 ng/mL |
| Specificity | Moderate; potential for interference from co-eluting species. | High; based on specific mass transitions. |
Experimental Protocols
Below are detailed, representative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material and simple formulations.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[6] A common gradient could be 30-70% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-280 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for quantifying this compound in complex matrices such as biological fluids, where high sensitivity and specificity are required.
1. Instrumentation and Chromatographic Conditions:
-
System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column suitable for fast chromatography (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to facilitate ionization.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive mode, depending on which provides a better signal for the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the deprotonated or protonated molecule) and a specific product ion are monitored. An internal standard should be used.
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Calibration Standards: Prepare calibration standards in the appropriate matrix (e.g., plasma, urine) by spiking with the analyte to cover the expected concentration range (e.g., 0.1-100 ng/mL).
-
Sample Preparation: Perform a sample extraction, such as protein precipitation with acetonitrile or a solid-phase extraction (SPE), to remove matrix components that can interfere with the analysis. The extracted sample is then evaporated and reconstituted in the mobile phase.
Visualizations
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, ensuring that they provide equivalent results.
Caption: Workflow for analytical method cross-validation.
General Analytical Method Validation Pathway
This diagram outlines the logical progression of validating an analytical method according to typical regulatory guidelines.
Caption: Logical pathway for analytical method validation.
References
Isomeric Effects on MOF Architecture: A Comparative Guide to Thienylbenzoic Acid Linkers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical effects of thienylbenzoic acid isomers on the architecture and properties of Metal-Organic Frameworks (MOFs). Due to a lack of direct comparative studies in the current literature, this document presents a proposed experimental framework and expected outcomes to guide future research in this promising area.
The choice of organic linker is a critical determinant of the final topology, porosity, and functionality of a MOF. Isomeric variations in linker geometry, in particular, can lead to significantly different framework structures and properties. This guide focuses on the potential impact of using 2-thienylbenzoic acid, 3-thienylbenzoic acid, 4-(thiophen-2-yl)benzoic acid, and 4-(thiophen-3-yl)benzoic acid as linkers in MOF synthesis.
Hypothetical Performance Comparison
The following table summarizes the expected quantitative data for MOFs synthesized with different thienylbenzoic acid isomers, based on theoretical considerations of their geometric and electronic properties. It is anticipated that the varying substitution patterns will influence the coordination environment of the metal centers and the overall packing of the resulting frameworks.
| Linker Isomer | Expected MOF Topology | Predicted BET Surface Area (m²/g) | Predicted Pore Volume (cm³/g) | Predicted Thermal Stability (TGA, °C) |
| 2-Thienylbenzoic Acid | Novel, potentially layered or pillared structure due to the proximity of the carboxylate and thiophene groups, which may lead to secondary coordination or steric hindrance. | 600 - 900 | 0.3 - 0.5 | ~320 |
| 3-Thienylbenzoic Acid | Interpenetrated or dense framework due to the angled disposition of the coordinating groups. | 400 - 700 | 0.2 - 0.4 | ~350 |
| 4-(Thiophen-2-yl)benzoic Acid | High-porosity, 3D framework, similar to known terephthalate-based MOFs, with potential for enhanced gas sorption due to the sulfur functionality. | 1200 - 1800 | 0.6 - 0.9 | ~380 |
| 4-(Thiophen-3-yl)benzoic Acid | High-porosity, 3D framework, potentially with a different topology compared to the 2-thienyl isomer due to the altered angle of the thiophene ring. | 1100 - 1600 | 0.5 - 0.8 | ~370 |
Proposed Experimental Protocols
The following protocols outline a standardized approach for the synthesis and characterization of MOFs from the different thienylbenzoic acid isomers to ensure a reliable comparison.
General Solvothermal Synthesis of Thienylbenzoic Acid-based MOFs
A solvothermal method is proposed for the synthesis of the MOFs.[1][2][3]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Thienylbenzoic acid
-
3-Thienylbenzoic acid
-
4-(Thiophen-2-yl)benzoic acid
-
4-(Thiophen-3-yl)benzoic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of the respective thienylbenzoic acid isomer in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.
-
Add the zinc nitrate solution to the linker solution dropwise while stirring.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, cool the oven down to room temperature at a rate of 0.1°C/min.
-
Collect the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under vacuum at 80°C for 12 hours.
Characterization Methods
Powder X-ray Diffraction (PXRD):
To confirm the crystallinity and phase purity of the synthesized MOFs, PXRD patterns should be collected.[4][5][6] The data can be used to identify the crystal structure and compare it with simulated patterns.
Porosity and Surface Area Analysis:
Nitrogen adsorption-desorption isotherms at 77 K should be measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOFs.[7] This will provide quantitative data on the porosity of the materials.
Thermogravimetric Analysis (TGA):
The thermal stability of the MOFs should be evaluated by TGA.[8][9][10] Samples should be heated under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min to determine their decomposition temperatures.
Conceptual Framework and Workflow
The following diagram illustrates the logical relationship between the choice of thienylbenzoic acid isomer and the resulting MOF properties, as well as the proposed experimental workflow.
This guide provides a foundational framework for investigating the impact of thienylbenzoic acid isomerism on MOF architecture. The proposed experiments and expected outcomes are intended to stimulate further research and provide a basis for the rational design of novel MOFs with tailored properties for applications in gas storage, catalysis, and drug delivery.
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesitylene Tribenzoic Acid as a Linker for Novel Zn/Cd Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Reproducibility of Synthesis and Properties of 4-(3-Thienyl)benzoic Acid: A Comparative Guide
A detailed analysis of the synthetic routes and physicochemical properties of 4-(3-Thienyl)benzoic acid is presented, alongside a comparison with its structural isomers, 4-(2-thienyl)benzoic acid and 3-(3-thienyl)benzoic acid. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to assess the reproducibility and potential applications of these compounds.
This compound and its isomers are bicyclic aromatic compounds that have garnered interest in medicinal chemistry and materials science due to their structural resemblance to biphenyl and other bioactive scaffolds. The thiophene moiety, a well-established bioisostere of the benzene ring, can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, making these compounds attractive for drug design. This guide delves into the common synthetic methodologies, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction, and collates available experimental data to facilitate a comparative assessment of these thienyl-substituted benzoic acids.
Synthesis of Thienyl-Substituted Benzoic Acids
The primary and most versatile method for the synthesis of this compound and its isomers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (a thienylboronic acid) and an organic halide (a halobenzoic acid). The reproducibility of this reaction is generally high, contingent on the careful control of reaction conditions such as the choice of catalyst, ligand, base, and solvent system.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
Reaction Scheme:
Caption: General synthetic scheme for this compound.
Materials:
-
Thiophen-3-ylboronic acid
-
4-Bromobenzoic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine 4-bromobenzoic acid, thiophen-3-ylboronic acid (typically 1.1-1.5 equivalents), and the chosen base (typically 2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically involving acidification to precipitate the carboxylic acid product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome:
The yield and purity of the final product can vary significantly depending on the specific conditions employed. Reported yields for similar Suzuki-Miyaura couplings often range from moderate to excellent. Reproducibility is enhanced by consistent sourcing of reagents and precise control over reaction parameters.
Comparative Data of Thienylbenzoic Acid Isomers
To provide a comprehensive overview, the available physicochemical properties of this compound and its common isomers, 4-(2-thienyl)benzoic acid and 3-(3-thienyl)benzoic acid, are summarized below. It is important to note that much of the available data for this compound is predicted, highlighting a gap in the experimental literature.
| Property | This compound | 4-(2-Thienyl)benzoic acid | 3-(3-Thienyl)benzoic acid |
| Molecular Formula | C₁₁H₈O₂S | C₁₁H₈O₂S | C₁₁H₈O₂S |
| Molecular Weight | 204.25 g/mol | 204.25 g/mol | 204.25 g/mol |
| CAS Number | 29886-64-4 | 29886-62-2 | 20608-89-3 |
| Melting Point (°C) | Not Reported | 238-243[1] | Not Reported |
| Predicted XLogP3 | 2.8 | 3.3 | 2.8 |
| Hydrogen Bond Donor | 1 | 1 | 1 |
| Hydrogen Bond Acceptor | 2 | 2 | 2 |
Note: Predicted data is sourced from PubChem and should be used as an estimate. Experimental validation is recommended.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for the synthesis and characterization of thienylbenzoic acids, as well as the logical relationship between the choice of starting materials and the final product isomer.
Caption: A typical experimental workflow for synthesis.
Caption: Isomer selection logic in synthesis.
Conclusion
The synthesis of this compound and its isomers is most reliably achieved through the Suzuki-Miyaura cross-coupling reaction. The reproducibility of this method is well-established, provided that reaction parameters are carefully controlled. However, a significant lack of reported experimental data for this compound, particularly its melting point and spectroscopic characterization, presents a challenge for direct comparison and application. In contrast, more experimental data is available for the 4-(2-thienyl) isomer.
For researchers and drug development professionals, this guide highlights the importance of thorough experimental characterization to ensure the reproducibility of both the synthesis and the properties of these compounds. The choice of a specific isomer can have a significant impact on the biological activity and physicochemical properties of a lead compound. Therefore, the selection of starting materials for the Suzuki-Miyaura coupling is a critical step in the rational design of new chemical entities. Further research to fully characterize this compound and 3-(3-thienyl)benzoic acid is warranted to expand their potential in various scientific and industrial applications.
References
Spectroscopic characterization and comparison of 4-(3-Thienyl)benzoic acid isomers
A Comparative Spectroscopic Analysis of 4-(3-Thienyl)benzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound and its positional isomers, offering a comprehensive dataset for researchers engaged in the characterization and development of novel chemical entities. The structural nuances of these isomers, arising from the varied attachment points of the thienyl and benzoic acid moieties, give rise to distinct spectroscopic signatures. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and differentiation.
Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for this compound and its isomers. It is important to note that this data has been compiled from various sources and experimental conditions may vary.
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FTIR (cm-1) | UV-Vis (λmax, nm) | Mass Spec. (m/z) |
| This compound | Data not available in a comprehensive format | Data not available in a comprehensive format | Characteristic peaks for C=O stretch (~1680-1700), O-H stretch (broad, ~2500-3300), C-O stretch (~1200-1300), and aromatic C-H and C=C stretches. | Typically two absorption bands around 230 nm and 280 nm.[1] | Molecular Ion [M]+: 204.02[2] |
| 4-(2-Thienyl)benzoic acid | Data not available in a comprehensive format | Data not available in a comprehensive format | Similar to 4-(3-thienyl) isomer with potential shifts in the fingerprint region due to different substitution patterns. | Similar to 4-(3-thienyl) isomer, with potential shifts in λmax and molar absorptivity. | Molecular Ion [M]+: 204.25 |
| 3-(3-Thienyl)benzoic acid | Data not available in a comprehensive format | Data not available in a comprehensive format | Characteristic peaks for C=O stretch (~1680-1700), O-H stretch (broad, ~2500-3300), C-O stretch (~1200-1300), and aromatic C-H and C=C stretches. | Similar to other isomers, with expected variations based on the substitution pattern. | Molecular Ion [M]+: 204.02 |
| 3-(2-Thienyl)benzoic acid | 1H NMR (DMSO-d6): Data available, but would require specific peak assignments for a full comparison.[3] | 13C NMR: Data available, but would require specific peak assignments for a full comparison.[3] | Characteristic peaks for C=O stretch (~1680-1700), O-H stretch (broad, ~2500-3300), C-O stretch (~1200-1300), and aromatic C-H and C=C stretches. | Similar to other isomers, with expected variations based on the substitution pattern. | Molecular Ion [M]+: 204.25 |
Note: The lack of a complete, directly comparable dataset in existing literature highlights a potential area for future research. The provided data is based on typical values for benzoic acid derivatives and available information for the specific isomers.[4][5][6]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance-400 (400 MHz for 1H NMR and 100 MHz for 13C NMR), is typically employed.[4]
-
Sample Preparation: Samples are prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).[4]
-
Data Acquisition:
-
1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
-
13C NMR: Spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A PerkinElmer BX FT-IR spectrometer or a similar instrument is used.[7]
-
Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry potassium bromide and pressed into a thin disk.
-
Data Acquisition: Spectra are recorded in the mid-infrared range (typically 4000-400 cm-1) with a resolution of 4 cm-1.[7] The spectra are usually presented as transmittance (%) versus wavenumber (cm-1).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorption (λmax) is reported.[1]
Mass Spectrometry (MS)
-
Instrumentation: An electron ionization mass spectrometer (EI-MS) is commonly used for the analysis of small organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured. The spectrum displays the relative abundance of each ion.
Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization and comparison of chemical isomers.
Caption: A flowchart illustrating the key stages in the spectroscopic characterization and comparison of chemical isomers.
Logical Relationship of Spectroscopic Techniques
This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide.
Caption: A diagram illustrating the specific structural information provided by each spectroscopic technique.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. PubChemLite - this compound (C11H8O2S) [pubchemlite.lcsb.uni.lu]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. ijtsrd.com [ijtsrd.com]
- 7. znaturforsch.com [znaturforsch.com]
Navigating the Structure-Property Landscape of 4-(3-Thienyl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-property relationships (SPR) of novel chemical scaffolds is fundamental to the rational design of new therapeutic agents. This guide offers a comparative analysis of substituted 4-(3-thienyl)benzoic acid derivatives, a class of compounds with emerging interest in medicinal chemistry. By examining the impact of various substituents on their physicochemical and biological properties, this document aims to provide a foundational resource for the exploration of this promising molecular framework.
The this compound core represents a biaryl structure, combining a thiophene and a benzene ring, which offers a unique three-dimensional arrangement and electronic distribution for interaction with biological targets. The carboxylic acid moiety provides a key interaction point, often serving as a hydrogen bond donor and acceptor or as a handle for further derivatization. The thiophene ring, a bioisostere of the phenyl ring, can influence metabolic stability, solubility, and target binding.
Comparative Analysis of Physicochemical and Biological Properties
| Compound ID | Structure | XlogP (Predicted)[1] | Biological Activity/Target | Reference |
| 1 | This compound | 2.8 | Parent Compound | [1] |
| 2 | Substituted aminobenzoic acid derivatives | Varies | Potential as antibacterial agents (inferred from related structures) | [2] |
| 3 | Thiophene-containing carboxylic acids | Varies | General anti-inflammatory and antimicrobial properties (inferred from review) | [3][4] |
Note: The biological activities for compounds 2 and 3 are inferred from studies on closely related analogs due to the limited direct comparative data on a homologous series of substituted this compound derivatives.
Structure-Activity Relationship Insights
Based on the analysis of related biaryl carboxylic acids, several key structure-activity relationships can be inferred for the this compound scaffold:
-
Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring are expected to significantly modulate the compound's electronic properties and steric profile. Electron-withdrawing groups could influence the pKa of the carboxylic acid, while bulky substituents could dictate the preferred conformation of the biaryl system, thereby affecting target interaction.
-
Substitution on the Benzoic Acid Ring: Modifications to the benzene ring, particularly ortho to the carboxylic acid, can impact the dihedral angle between the two aromatic rings. This conformational restriction can be crucial for fitting into a specific binding pocket.
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with other acidic functional groups (e.g., tetrazole) or derivatization into esters or amides would likely alter the compound's pharmacokinetic properties, including cell permeability and metabolic stability.
Experimental Protocols
The following are representative experimental protocols for the synthesis and potential biological evaluation of this compound derivatives, based on established methodologies for biaryl compounds.
General Synthesis of this compound Derivatives via Suzuki-Miyaura Cross-Coupling
This method is a widely used and versatile approach for the formation of carbon-carbon bonds between aromatic rings.
Materials:
-
3-Bromothiophene or a substituted 3-bromothiophene derivative
-
4-Carboxyphenylboronic acid or a substituted derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 3-bromothiophene derivative (1.0 eq), the 4-carboxyphenylboronic acid derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and then a non-polar solvent (e.g., hexane) to remove impurities.
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro Anti-inflammatory Assay: Inhibition of Superoxide Anion Generation in Human Neutrophils
This assay is relevant for evaluating the potential anti-inflammatory activity of the synthesized compounds.
Cell Preparation:
-
Isolate human neutrophils from the blood of healthy donors using dextran sedimentation, hypotonic lysis of red blood cells, and Ficoll-Hypaque gradient centrifugation.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's balanced salt solution with 10 mM HEPES).
Assay Procedure:
-
Pre-incubate the neutrophils with the test compounds at various concentrations for a specified time at 37 °C.
-
Prime the cells with a priming agent like cytochalasin B.
-
Stimulate the neutrophils with a chemoattractant such as fMet-Leu-Phe (fMLP).
-
Measure the generation of superoxide anion by monitoring the superoxide dismutase-inhibitable reduction of ferricytochrome c.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the superoxide anion generation.
Visualizing Synthetic and Logical Pathways
To better understand the processes involved in the study of these compounds, the following diagrams illustrate a typical synthetic workflow and the logical progression of a structure-activity relationship study.
Caption: A general workflow for the synthesis of substituted this compound derivatives.
Caption: A logical diagram illustrating the iterative process of a structure-activity relationship study.
References
- 1. PubChemLite - this compound (C11H8O2S) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Safety Operating Guide
Proper Disposal of 4-(3-Thienyl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of 4-(3-Thienyl)benzoic acid, ensuring the protection of both laboratory personnel and the environment.
I. Immediate Safety Considerations and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its potential hazards. This compound may cause respiratory irritation, skin irritation, and serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Eye Protection | Goggles (European standard - EN 166) or safety glasses with side-shields.[1][2] A face shield may also be necessary.[2] |
| Hand Protection | Protective gloves.[1] Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[2] |
| Skin and Body | Long-sleeved clothing or a complete suit protecting against chemicals.[1][2] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust is generated.[1][2] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.
-
Containment of Spills: In the event of a spill, do not let the product enter drains.[2][3] Moisten the spilled material to avoid dust formation and then sweep or vacuum it up.[4]
-
Collection of Waste: Carefully sweep up and shovel the solid waste into a suitable, labeled, and closed container for disposal.[1][2] It is crucial to leave the chemical in its original container if possible and not to mix it with other waste.[3][5]
-
Container Management: Handle uncleaned containers as you would the product itself.[3][5] Ensure containers are tightly closed and stored in a dry, cool, and well-ventilated area away from incompatible materials.
-
Waste Disposal: The final disposal of this compound must be conducted in accordance with all national and local regulations.[3] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2] It may be necessary to dispose of this chemical as hazardous waste; contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific guidance.[4]
III. Environmental Precautions
Under no circumstances should this compound be released into the environment.[1] Prevent the substance from entering drains, surface water, or groundwater systems.[3]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(3-Thienyl)benzoic acid
Essential Safety and Handling Guide for 4-(3-Thienyl)benzoic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment is the first line of defense against accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Chemical safety goggles | European Standard EN 166 or equivalent[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., Nitrile rubber) | European Standard EN 374 or equivalent |
| Skin & Body | Long-sleeved laboratory coat | --- |
| Respiratory | NIOSH/MSHA or European Standard EN 136 approved respirator | Required when dusts are generated or if ventilation is inadequate[1] |
Table 2: Hazard Classifications and Exposure Limits
| Hazard Class | GHS Classification | Occupational Exposure Limits (as Particulates Not Otherwise Regulated)[2] |
| Skin Irritation | Category 2 (H315)[1] | OSHA PEL (Total Dust): 15 mg/m³ TWA |
| Eye Irritation | Category 2 (H319)[1] | OSHA PEL (Respirable Fraction): 5 mg/m³ TWA |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 (H335)[1] | --- |
Experimental Protocols: Safe Handling and Disposal
The following procedural guidelines provide a step-by-step approach to safely handle this compound from receipt to disposal.
Protocol 1: Weighing and Solution Preparation
This protocol minimizes the risk of inhalation and skin contact when handling the powdered chemical.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Magnetic stir bar and stir plate (if needed)
-
Wash bottle with solvent
Procedure:
-
Preparation: Before handling the chemical, ensure you are wearing all required PPE as specified in Table 1.
-
Ventilation: Conduct all handling of the solid compound inside a certified chemical fume hood to control dust and vapors.[3]
-
Weighing:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat. Avoid generating dust by handling the powder gently.
-
Record the mass.
-
-
Transfer:
-
Carefully add the weighed powder to your beaker or flask.
-
Rinse the weighing boat with a small amount of the intended solvent and add the rinse to the vessel to ensure a complete transfer.
-
-
Dissolution:
-
Add the desired volume of solvent to the vessel containing the compound.
-
If necessary, place a magnetic stir bar in the vessel and place it on a stir plate to facilitate dissolution.
-
-
Post-Handling:
-
Thoroughly wash the spatula and any other reusable equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the task.[1]
-
Protocol 2: Chemical Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Materials:
-
Spill kit containing:
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Secure the Area: Close the door to the laboratory to prevent the spread of dust.[6]
-
Assess and Don PPE: If the spill is small and you are trained to handle it, put on the appropriate PPE, including respiratory protection to avoid inhaling dust.[7]
-
Contain the Spill:
-
Clean the Area:
-
Decontaminate:
-
Wipe the area again with a clean, wet paper towel.
-
Clean any tools used during the cleanup process.
-
-
Dispose: Seal the hazardous waste bag or container, label it clearly with the contents ("this compound spill debris"), and arrange for pickup by your institution's hazardous waste management team.[5]
Protocol 3: Waste Disposal
Proper disposal prevents environmental contamination and ensures compliance with regulations.
Procedure:
-
Waste Collection:
-
Solid Waste: Collect any waste this compound, contaminated weighing paper, and used spill cleanup materials in a dedicated, sealed, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams.[8]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and labeled hazardous waste container designated for organic acid waste.[9]
-
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and a hazardous waste sticker as required by your institution.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as bases or strong oxidizing agents.[7]
-
Disposal Request: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not pour chemical waste down the drain or dispose of it in regular trash.[10]
Mandatory Visualization: Spill Response Workflow
The following diagram illustrates the logical steps for responding to a solid chemical spill.
Caption: Workflow for a solid chemical spill response.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. umanitoba.ca [umanitoba.ca]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. acs.org [acs.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
